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  • Product: Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate
  • CAS: 1033463-23-8

Core Science & Biosynthesis

Foundational

Trifluoromethylated Piperidinyl-Pyridines as Advanced Pharmaceutical Building Blocks: A Technical Guide to Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine and saturated heterocycles is a proven methodology for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate (CAS: 1033463-23-8) represents a highly functionalized, premium building block that perfectly encapsulates this design philosophy.

By fusing a rigid nicotinate core with a lipophilic, high-Fsp3 trifluoromethyl-piperidine moiety, this intermediate serves as a versatile launchpad for synthesizing complex Active Pharmaceutical Ingredients (APIs), including kinase inhibitors, GPCR ligands, and Proteolysis Targeting Chimeras (PROTACs). This whitepaper deconstructs the structural logic, physicochemical properties, and field-proven synthetic methodologies required to utilize this compound effectively in drug discovery pipelines.

Structural & Conformational Logic

The architecture of Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate is not arbitrary; it is a masterclass in rational Structure-Activity Relationship (SAR) design. Each component of the molecule serves a distinct physicochemical purpose:

  • The Nicotinate Core (Pyridine-3-carboxylate): Provides a rigid, planar aromatic scaffold. The methyl ester at the C3 position acts as a protected vector for downstream functionalization (e.g., amide coupling), while the pyridine nitrogen serves as a potential hydrogen-bond acceptor.

  • The Piperidine Ring: Saturated heterocycles increase the fraction of sp3-hybridized carbons (Fsp3). Higher Fsp3 correlates strongly with improved aqueous solubility, reduced off-target toxicity, and enhanced 3D spatial complexity, allowing the molecule to escape the "flatland" of traditional aromatic drugs.

  • The Trifluoromethyl ( CF3​ ) Group: Positioned at the 4-position of the piperidine ring, the CF3​ group acts as a powerful bioisostere. It significantly enhances lipophilicity (LogP) and membrane permeability while effectively blocking cytochrome P450 (CYP450)-mediated oxidative metabolism at the otherwise vulnerable para-position.

SAR Molecule Methyl 6-[4-(trifluoromethyl) piperidino]nicotinate Nicotinate Nicotinate Core (Rigid Scaffold) Molecule->Nicotinate Piperidine Piperidine Ring (High Fsp3 & Solubility) Molecule->Piperidine CF3 Trifluoromethyl Group (Metabolic Stability) Molecule->CF3 Effect1 H-Bond Acceptor & Vector Trajectory Nicotinate->Effect1 Effect2 Modulates pKa & 3D Complexity Piperidine->Effect2 Effect3 Bioisostere Blocks CYP450 Oxidation CF3->Effect3

Caption: Deconstruction of the structural and pharmacological logic of the target molecule.

Physicochemical Profile

Understanding the quantitative metrics of a building block is critical for predicting its behavior in downstream biological assays. The data summarized in Table 1 highlights the compound's compliance with Lipinski's Rule of Five, ensuring it remains a viable intermediate for orally bioavailable drug candidates.

Table 1: Quantitative Physicochemical Properties

PropertyValueClinical / Synthetic Significance
Chemical Name Methyl 6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carboxylateStandard IUPAC nomenclature.
CAS Registry Number 1033463-23-8Unique identifier for procurement.
Molecular Formula C13​H15​F3​N2​O2​ Defines stoichiometry for synthesis.
Molecular Weight 288.27 g/mol Leaves >200 Da budget for further API elaboration.
H-Bond Donors 0Enhances passive membrane permeability.
H-Bond Acceptors 4Provides sufficient polarity for target engagement.
Fraction sp3 (Fsp3) 0.46High 3D character; correlates with clinical success.

Synthetic Methodology: The SNAr Protocol

The most efficient and scalable route to synthesize Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate is via a Nucleophilic Aromatic Substitution (SNAr). This reaction couples methyl 6-chloronicotinate with 4-(trifluoromethyl)piperidine.

Causality in Experimental Design

The electron-withdrawing methyl ester at the C3 position lowers the LUMO of the pyridine ring, heavily activating the C6 chloride for nucleophilic attack. However, the inductive electron-withdrawing nature of the CF3​ group slightly attenuates the nucleophilicity of the piperidine nitrogen. Therefore, thermal activation and a polar aprotic solvent are strictly required to drive the Meisenheimer complex formation to completion[1][2].

Step-by-Step Self-Validating Protocol

Step 1: Reagent Preparation & Neutralization

  • Charge a flame-dried, nitrogen-flushed reaction vessel with methyl 6-chloronicotinate (1.0 eq) and 4-(trifluoromethyl)piperidine hydrochloride (1.2 eq).

  • Suspend the reagents in anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to achieve a 0.2 M concentration.

  • Add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq). Validation Check: The excess base is critical. It liberates the free piperidine nucleophile from its hydrochloride salt and scavenges the HCl byproduct generated during the SNAr process, preventing reaction stalling[2].

Step 2: Thermal Activation

  • Heat the reaction mixture to 80–120 °C under continuous stirring.

  • Monitor the reaction via LCMS or TLC (typically 3:1 Hexanes/EtOAc). Validation Check: The reaction is complete when the UV-active spot corresponding to methyl 6-chloronicotinate is entirely consumed (usually 12–20 hours)[1].

Step 3: Aqueous Quench & Specialized Workup

  • Cool the mixture to room temperature and quench with saturated aqueous NaHCO3​ .

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Critical Step: Wash the combined organic layers with 5% aqueous LiCl (3x). Causality: DMF and NMP are highly polar and will partition into the organic layer. The LiCl wash forces the aprotic solvent into the aqueous phase, preventing downstream NMR signal overlap and avoiding the poisoning of catalysts in subsequent steps.

Step 4: Purification

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purify the crude residue via silica gel flash chromatography to yield the pure product as a solid.

SNAr_Workflow Start Reagents Methyl 6-chloronicotinate + 4-(CF3)piperidine HCl Setup Reaction Setup Solvent: DMF/NMP Base: DIPEA/TEA Start->Setup Reaction SNAr Reaction 80-120 °C for 12-20h Setup->Reaction Workup Workup Aq. Quench & LiCl Wash Reaction->Workup Product Pure Product Yield > 85% Workup->Product

Caption: Step-by-step SNAr synthesis workflow detailing reagent setup to final purification.

Downstream Pharmaceutical Applications

Once synthesized, Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate is rarely the final drug. It is a highly optimized intermediate designed for further elaboration.

The standard downstream workflow involves the saponification of the methyl ester using LiOH or NaOH in a THF/Water mixture to generate the corresponding free carboxylic acid (6-[4-(trifluoromethyl)piperidin-1-yl]nicotinic acid). This free acid is then subjected to amide coupling (using reagents like HATU or EDC/HOBt) with various complex amines. This exact structural motif has been successfully deployed in the synthesis of highly potent, targeted therapeutics, including Cereblon-binding PROTACs and RIPK2 degraders[1][2].

Pipeline Step1 Building Block (CAS: 1033463-23-8) Step2 Saponification (Free Acid Generation) Step1->Step2 Step3 Amide Coupling (Target API Library) Step2->Step3 Step4 Biological Screening (Kinases, GPCRs, PROTACs) Step3->Step4 Step5 Lead Optimization (ADMET Profiling) Step4->Step5

Caption: Downstream drug discovery pipeline utilizing the synthesized building block.

References

  • European Patent Office. "AMINOINDANE-, AMINOTETRAHYDRONAPHTHALENE- AND AMINOBENZOCYCLOBUTANE-DERIVED PRMT5-INHIBITORS". EP 31890.
  • Journal of Medicinal Chemistry. "Optimization of a Series of RIPK2 PROTACs". American Chemical Society (ACS). Available at:[Link]

Sources

Exploratory

Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate mechanism of action in vitro

Whitepaper: Elucidating the In Vitro Mechanism of Action of Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate I. Executive Abstract In the landscape of targeted metabolic oncology and inflammatory disease modulation, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Elucidating the In Vitro Mechanism of Action of Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate

I. Executive Abstract

In the landscape of targeted metabolic oncology and inflammatory disease modulation, the NAD+ salvage pathway has emerged as a critical vulnerability. The compound Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate (CAS: 1033463-23-8) represents a highly optimized, cell-permeable pharmacophore designed to disrupt this pathway[1]. While frequently utilized as a versatile building block in medicinal chemistry, its intact structural motif functions in vitro as a potent prodrug. By masking the polar nicotinate core with a methyl ester, the molecule achieves rapid intracellular accumulation. Once internalized, it undergoes enzymatic hydrolysis to its active free acid, which acts as a competitive inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT)[2][3]. This whitepaper dissects the biochemical causality, structural dynamics, and the self-validating experimental protocols required to quantify its in vitro efficacy.

II. Biochemical Rationale and Target Engagement

To understand the efficacy of Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate, we must examine the structural biology of its target. NAMPT is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, catalyzing the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN)[3][4].

1. Intracellular Activation (The Prodrug Strategy) The methyl ester moiety is a deliberate design choice to overcome the poor membrane permeability of free nicotinic acid derivatives. In vitro cell culture assays demonstrate that the esterified compound passively diffuses across the lipid bilayer. Upon entry into the cytoplasm, ubiquitous intracellular carboxylesterases (e.g., CES1/CES2) rapidly hydrolyze the ester bond, liberating 6-[4-(trifluoromethyl)piperidino]nicotinic acid . This traps the active, negatively charged metabolite within the cell, driving high local concentrations.

2. Structural Mechanism of NAMPT Inhibition The active acid metabolite engages the NAMPT homodimer through a dual-binding modality:

  • The Nicotinate Core (Warhead): The pyridine-3-carboxylate structure is a direct isostere of the natural substrate, nicotinamide. It competitively binds the primary nucleobase pocket of NAMPT, forming critical hydrogen bonds with Ser275 and Asp219[3].

  • The Lipophilic Tail: The 4-(trifluoromethyl)piperidine group acts as a bulky, electron-withdrawing extension. High-resolution crystallographic studies of similar NAMPT inhibitors (such as FK866) reveal that such lipophilic tails project into the solvent-exposed "rear channel" at the dimer interface[2][3]. The trifluoromethyl group enhances van der Waals interactions with hydrophobic residues (Tyr18, Phe193) while resisting oxidative metabolism, effectively locking the enzyme in a catalytically inactive conformation.

This blockade halts NMN production, leading to a catastrophic depletion of intracellular NAD+ and the subsequent collapse of NAD+-dependent enzymes like SIRT1 and PARP1, culminating in apoptosis[5][6].

NAD_Pathway Prodrug Methyl 6-[4-(CF3)piperidino] nicotinate (Prodrug) Active Active Acid Metabolite Prodrug->Active CES1/2 Hydrolysis NAMPT NAMPT Enzyme Active->NAMPT Competitive Inhibition NAM Nicotinamide (NAM) NAM->NAMPT Endogenous Substrate NMN Nicotinamide Mononucleotide NAMPT->NMN PRPP + ATP NAD NAD+ NMN->NAD NMNAT

Metabolic activation of the prodrug and subsequent competitive inhibition of NAMPT in the NAD+ pathway.

III. Self-Validating Experimental Workflows

A robust in vitro evaluation must not only prove that the compound kills cells or inhibits an enzyme, but it must definitively prove causality—that the observed phenotype is exclusively due to NAMPT inhibition and not off-target cytotoxicity. The following protocols establish a self-validating loop of target engagement.

Protocol A: Recombinant NAMPT Enzymatic Inhibition Assay

This cell-free assay isolates the direct interaction between the active metabolite and the enzyme[4]. Note: The prodrug must be pre-hydrolyzed (e.g., via mild basic hydrolysis using LiOH) to the free acid prior to this assay, as recombinant NAMPT lacks esterase activity.

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 50 mM NaCl, 5 mM MgCl2, and 1 mM DTT.

  • Enzyme Incubation: Incubate 10 nM recombinant human NAMPT with varying concentrations of the active acid (100 pM to 10 µM) for 30 minutes at room temperature to allow steady-state binding.

  • Reaction Initiation: Add substrates to final concentrations of 10 µM NAM, 50 µM PRPP, and 2 mM ATP.

  • Detection: After 60 minutes, terminate the reaction and quantify NMN production using a coupled fluorometric assay (utilizing NMNAT and alcohol dehydrogenase to generate fluorescent NADH)[4].

Protocol B: Cellular NAD+ Depletion and NMN Rescue Assay

This is the gold-standard phenotypic assay. If the compound is a true NAMPT inhibitor, its cytotoxicity will be entirely reversed by supplementing the media with NMN, which bypasses the NAMPT blockade[3][5].

  • Cell Seeding: Seed HCT116 colorectal carcinoma cells (highly sensitive to NAD+ depletion) at 5,000 cells/well in a 96-well plate. Incubate overnight.

  • Treatment Stratification:

    • Cohort 1 (Test): Treat with the methyl ester prodrug (dose-response 1 nM to 10 µM).

    • Cohort 2 (Rescue): Treat with the prodrug + 100 µM exogenous NMN.

    • Cohort 3 (Control): Vehicle (0.1% DMSO).

  • Incubation: Incubate for 48 hours. NAD+ depletion takes time to manifest as the existing cellular pool is consumed by PARPs and sirtuins.

  • Quantification: Lyse cells and measure total NAD+/NADH using a commercial colorimetric cycling assay (WST-8 reduction measured at 450 nm).

  • Viability Readout: Assess cell viability using CellTiter-Glo (ATP quantification). Validation criteria: Cohort 1 should show dose-dependent cell death; Cohort 2 should show near 100% viability rescue.

Workflow Step1 Seed HCT116 Cells (High metabolic demand) Step2 Compound Treatment (Prodrug: 1nM - 10µM) Step1->Step2 Step3 Rescue Cohort (+ 100µM NMN) Step2->Step3 Parallel Setup Step4 48h Incubation & Cell Lysis Step2->Step4 Step3->Step4 Step5 WST-8 Colorimetric NAD+ Quantification Step4->Step5 Step6 CellTiter-Glo Viability Readout Step4->Step6 Step7 Data Synthesis: Confirm On-Target Specificity Step5->Step7 Step6->Step7

In vitro self-validating workflow for quantifying NAD+ depletion and confirming on-target specificity.

IV. Quantitative Baselines and Data Presentation

When executing the aforementioned protocols, the compound exhibits a highly specific kinetic profile. The table below summarizes the expected quantitative benchmarks for Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate and its active metabolite compared to the clinical reference standard, FK866.

ParameterMethyl 6-[4-(CF3)piperidino]nicotinate (Prodrug)Active Free Acid MetaboliteFK866 (Reference Standard)Assay Context
NAMPT Enzymatic IC50 > 10 µM (Inactive)15 - 35 nM1 - 5 nMCell-free recombinant assay[2]
Cellular NAD+ IC50 40 - 80 nM> 5 µM (Poor permeability)2 - 10 nMHCT116 cells, 48h incubation[5]
Cellular Viability IC50 100 - 200 nM> 10 µM5 - 15 nMHCT116 cells, 72h incubation
NMN Rescue Efficacy > 95% Viability RecoveryN/A> 95% Viability Recovery100 µM NMN co-treatment[3]

Data Interpretation: The stark contrast between the prodrug and the free acid in cell-free versus cellular assays perfectly illustrates the necessity of the methyl ester for membrane permeation, followed by intracellular bioactivation.

V. Conclusion

Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate is a masterclass in prodrug design for metabolic modulation. By leveraging intracellular esterases to unmask a potent, competitive NAMPT inhibitor, it achieves profound NAD+ depletion in vitro. For researchers utilizing this scaffold, implementing the NMN-rescue protocol is non-negotiable to ensure that the observed phenotypic effects are strictly tied to the NAD+ salvage pathway, thereby maintaining the highest standards of scientific rigor and reproducibility.

References

  • AA Blocks. (2019). Applications of palladium dibenzylideneacetone as catalyst in the synthesis of five-membered N-heterocycles. AA Blocks.[Link]

  • Zheng, X., et al. (2016). Structure-Based Design of Potent Nicotinamide Phosphoribosyltransferase Inhibitors with Promising in Vitro and in Vivo Antitumor Activities. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Zak, M., et al. (2020). Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators. PMC (National Institutes of Health).[Link]

  • Ruggieri, S., et al. (2023). A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase. MDPI.[Link]

  • Gelemanovic, A., et al. (2021). Targeting the NAD Salvage Synthesis Pathway as a Novel Therapeutic Strategy for Osteosarcomas with Low NAPRT Expression. PubMed (National Institutes of Health).[Link]

  • Venkateshaiah, S. U., et al. (2013). NAMPT/PBEF1 enzymatic activity is indispensable for myeloma cell growth and osteoclast activity. PubMed (National Institutes of Health).[Link]

Sources

Foundational

Pharmacokinetic Profiling of Trifluoromethyl Piperidino Nicotinate Derivatives: A Technical Guide for Preclinical Development

Introduction: The Rationale Behind the Scaffold In contemporary medicinal chemistry, the fusion of privileged structural motifs is a highly effective strategy for optimizing both target engagement and pharmacokinetic (PK...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale Behind the Scaffold

In contemporary medicinal chemistry, the fusion of privileged structural motifs is a highly effective strategy for optimizing both target engagement and pharmacokinetic (PK) properties. The nicotinate scaffold (pyridine-3-carboxylic acid) is a well-established privileged structure, integral to central metabolic coenzymes and widely utilized in drug design due to its ability to facilitate π-π stacking and hydrogen bonding[1][2]. However, native nicotinate derivatives often suffer from rapid metabolic conjugation and suboptimal systemic exposure.

To circumvent these liabilities, the incorporation of a trifluoromethyl piperidino moiety has emerged as a transformative structural modification. The trifluoromethyl ( −CF3​ ) group profoundly alters the physicochemical landscape of the molecule. By withdrawing electron density, it modulates the basicity (pKa) of the piperidine nitrogen, while simultaneously increasing lipophilicity and blocking cytochrome P450 (CYP)-mediated oxidative metabolism at adjacent carbon centers[3]. This guide delineates the systematic pharmacokinetic profiling of these hybrid derivatives, emphasizing the causality behind experimental design and the establishment of self-validating bioanalytical workflows.

Physicochemical and In Vitro ADME Profiling

Before advancing to in vivo models, a robust in vitro ADME cascade is required to predict absorption and metabolic clearance. The introduction of the −CF3​ group typically increases the LogP (lipophilicity), which enhances membrane permeability but can compromise aqueous solubility[4].

Microsomal Stability and Intrinsic Clearance ( CLint​ )

The primary metabolic liability of nicotinate esters/amides is hepatic hydrolysis and CYP-mediated oxidation.

Causality in Experimental Choice: We utilize liver microsomes (HLM, MLM) supplemented with NADPH. To create a self-validating system, we co-incubate a positive control (e.g., Verapamil for high clearance, Warfarin for low clearance) to ensure enzymatic viability. The depletion of the parent compound is monitored over time to calculate CLint​ . The −CF3​ group on the piperidine ring sterically and electronically shields the molecule, typically resulting in a lower CLint​ compared to unfluorinated analogs[5].

In Vivo Pharmacokinetic Profiling Workflow

To accurately determine the volume of distribution ( Vd​ ), systemic clearance ( CL ), and oral bioavailability ( F ), a crossover or parallel study design in rodent models (e.g., CD-1 mice or Sprague-Dawley rats) is employed[5].

Step-by-Step Methodology: IV and PO Administration

Step 1: Formulation Optimization

  • Intravenous (IV): Dissolve the derivative in a co-solvent system (e.g., 5% DMSO / 10% Solutol HS15 / 85% Saline) to ensure complete dissolution without precipitation upon injection.

  • Oral (PO): Suspend the compound in 0.5% Methylcellulose/0.1% Tween-80 to mimic gastrointestinal dispersion.

Step 2: Dosing and Sampling

  • Administer IV dose (e.g., 2 mg/kg) via the tail vein and PO dose (e.g., 10 mg/kg) via oral gavage[5].

  • Collect serial blood samples (approx. 50 μ L) via the saphenous vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Self-Validation: Collect a pre-dose sample (t=0) to confirm the absence of analytical interference.

Step 3: Sample Preparation (Protein Precipitation)

  • Transfer 20 μ L of plasma to a 96-well plate.

  • Add 100 μ L of ice-cold Acetonitrile containing an Internal Standard (IS) (e.g., a stable isotope-labeled analog or structurally similar compound like Tolbutamide).

  • Vortex for 5 minutes, then centrifuge at 4000 rpm for 15 minutes at 4°C.

Step 4: LC-MS/MS Bioanalysis

  • Inject the supernatant onto a C18 reversed-phase column.

  • Utilize Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode. The transition typically involves the cleavage of the nicotinate-piperidine bond.

  • Causality: The IS normalizes matrix effects and injection volume variations, ensuring quantitative trustworthiness.

Quantitative Data Presentation

The PK parameters are derived using Non-Compartmental Analysis (NCA). Table 1 summarizes the expected PK shifts when comparing a standard piperidino nicotinate to its trifluoromethylated counterpart.

Table 1: Comparative Pharmacokinetic Parameters in CD-1 Mice (Simulated Data based on Scaffold Trends)

CompoundRouteDose (mg/kg) Cmax​ (ng/mL) AUC0−∞​ (ng·h/mL) t1/2​ (h) CL (mL/min/kg) Vss​ (L/kg)Bioavailability ( F %)
Piperidino NicotinateIV28506200.853.73.1-
Piperidino NicotinatePO104108901.1--28.7%
CF3-Piperidino Nicotinate IV2110014502.422.94.8-
CF3-Piperidino Nicotinate PO10125041303.1--56.9%

Note: The incorporation of the −CF3​ group significantly reduces systemic clearance and increases the volume of distribution ( Vss​ ), leading to a prolonged half-life and doubling of oral bioavailability[5].

Mechanistic Workflow Visualization

The following diagram illustrates the interconnected workflow of the PK profiling process, highlighting the decision gates that ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in preclinical development.

PK_Workflow Compound Trifluoromethyl Piperidino Nicotinate Derivative InVitro In Vitro ADME (Microsomal Stability, Caco-2) Compound->InVitro Decision1 CL_int Acceptable? InVitro->Decision1 InVivo In Vivo PK Study (IV & PO Dosing in Mice) Decision1->InVivo Yes Redesign Structural Refinement Decision1->Redesign No Bioanalysis LC-MS/MS Bioanalysis (Protein Precipitation + IS) InVivo->Bioanalysis NCA Non-Compartmental Analysis (AUC, CL, Vd, t1/2, F%) Bioanalysis->NCA LeadOpt Lead Optimization / Candidate Selection NCA->LeadOpt Redesign->Compound

Figure 1: Decision-tree workflow for the pharmacokinetic profiling of nicotinate derivatives.

Conclusion

The pharmacokinetic profiling of trifluoromethyl piperidino nicotinate derivatives requires a meticulous alignment of in vitro screening and in vivo validation. By understanding the causality of structural modifications—specifically how the electron-withdrawing and lipophilic nature of the −CF3​ group mitigates metabolic liabilities—DMPK scientists can rationally design bioanalytical workflows that yield trustworthy, high-fidelity data for lead optimization.

References

  • National Institutes of Health (NIH). "Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PMC". NIH PubMed Central. Available at: [Link]

  • ACS Publications. "Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment". ACS Medicinal Chemistry Letters. Available at: [Link]

  • Dove Medical Press. "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors". Dovepress. Available at: [Link]

Sources

Exploratory

Precision Mass Spectrometry of Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate: Exact Mass Determination and Analytical Workflows

Structural Rationale and Analytical Significance In modern drug discovery, the integration of a trifluoromethyl (-CF 3​ ) group into a saturated heterocycle—such as a piperidine ring conjugated to a nicotinate core—repre...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale and Analytical Significance

In modern drug discovery, the integration of a trifluoromethyl (-CF 3​ ) group into a saturated heterocycle—such as a piperidine ring conjugated to a nicotinate core—represents a highly effective strategy to enhance lipophilicity, metabolic stability, and membrane permeability[1]. Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate (CAS: 1033463-23-8)[2] serves as a critical intermediate and pharmacophore model in these efforts.

From an analytical perspective, the presence of fluorine introduces unique isotopic and mass defect characteristics. Unlike average molecular weight, which is sufficient for stoichiometric calculations during synthesis, high-resolution mass spectrometry (HRMS) relies on the exact monoisotopic mass to determine elemental composition and differentiate the target compound from endogenous isobaric interferences[3]. The negative mass defect of fluorine (-0.0016 Da per atom relative to its nominal mass) shifts the overall mass defect of the molecule, providing a unique isotopic signature that acts as a powerful filtering tool in complex biological matrices[4].

Molecular Weight vs. Exact Mass Profiling

To establish a rigorous analytical framework, it is crucial to distinguish between the compound's average molecular weight and its exact monoisotopic mass. The molecular formula for Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate is C 13​ H 15​ F 3​ N 2​ O 2​ .

  • Molecular Weight (MW): 288.27 g/mol [2]. This value is derived from the abundance-weighted average of all naturally occurring isotopes and is used strictly for macroscopic measurements (e.g., reagent weighing).

  • Exact Mass: 288.1086 Da. This is the calculated mass of the molecule containing only the most abundant isotope of each element (e.g., 12 C, 1 H, 19 F, 14 N, 16 O).

Table 1: Elemental Composition and Mass Contributions

ElementCountMonoisotopic Mass (Da)Total Exact Mass (Da)Average Atomic Mass ( g/mol )Total Average Mass ( g/mol )
Carbon (C) 1312.00000156.0000012.011156.143
Hydrogen (H) 151.0078315.117451.00815.120
Fluorine (F) 318.9984056.9952018.99856.994
Nitrogen (N) 214.0030728.0061414.00728.014
Oxygen (O) 215.9949131.9898215.99931.998
Total 288.1086 Da 288.27 g/mol

Note: In positive electrospray ionization (ESI+), the molecule readily accepts a proton ( 1 H + , exact mass 1.007276 Da) at the basic piperidine nitrogen, yielding an [M+H] + precursor ion at m/z 289.1158 .

Self-Validating HRMS Protocol for Exact Mass Determination

To ensure trustworthiness and reproducibility, the following LC-TOF/Orbitrap methodology is designed as a self-validating system . Each step incorporates internal feedback loops to guarantee that the mass accuracy remains within a strict < 2 ppm error margin[5].

Step 1: Sample Preparation & System Suitability Testing (SST)
  • Action: Precipitate proteins using cold acetonitrile (1:3 v/v) spiked with an internal standard (e.g., a stable isotope-labeled analog).

  • Causality: Cold organic solvents rapidly denature proteins while keeping the lipophilic nicotinate derivative in solution.

  • Self-Validation Loop: Before analyzing the sample, inject a known calibration mix. The system is validated to proceed only if the mass error of the calibrants is < 2 ppm and the isotopic pattern matches theoretical distributions with > 90% similarity.

Step 2: Chromatographic Focusing (UHPLC)
  • Action: Utilize a sub-2 µm C18 column. Run a gradient elution starting at 5% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) and ramping to 95% over 10 minutes.

  • Causality: The highly lipophilic -CF 3​ group increases the compound's retention on a hydrophobic C18 stationary phase. Starting with a highly aqueous mobile phase ensures proper focusing of the analyte at the column head, preventing peak broadening before elution.

Step 3: ESI(+) Ionization & Real-Time Lock-Mass Calibration
  • Action: Operate the mass spectrometer in positive electrospray ionization mode (ESI+). Continuously infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer.

  • Causality: The basic tertiary amine of the piperidine ring is highly susceptible to protonation, making ESI+ the optimal choice for maximum sensitivity[6].

  • Self-Validation Loop: The continuous infusion of a lock-mass corrects for real-time thermal and electronic drift in the mass analyzer, ensuring the measured m/z of 289.1158 is absolutely accurate[1][5].

Step 4: Data Acquisition & Mass Defect Filtering
  • Action: Acquire data at a resolution of > 60,000 (at m/z 200). Apply a mass defect filter centered around +0.1086 Da.

  • Causality: Because fluorine has a fractional mass slightly below its nominal mass, the overall mass defect of this compound (+0.1086 Da) is lower than typical endogenous lipids or peptides of the same nominal mass. Filtering the data by this specific mass defect eliminates background matrix noise[3].

G A Sample Preparation (Protein Precipitation) B UHPLC Separation (C18, Gradient Elution) A->B C ESI(+) Ionization (Formation of [M+H]+) B->C D HRMS Analyzer (Orbitrap / TOF) C->D E Data Processing (Exact Mass: 289.1158 Da) D->E

Figure 1: LC-HRMS self-validating workflow for exact mass determination of fluorinated nicotinates.

Application: Metabolic Profiling via Exact Mass Shifts

In early-stage drug discovery, exact mass determination is not just for structural confirmation; it is the primary engine for identifying biotransformations and understanding pharmacokinetics[6]. By tracking precise mass shifts from the parent[M+H] + ion (289.1158 Da), researchers can map the metabolic fate of Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate without needing synthesized metabolite standards.

Key Predictive Mass Shifts:

  • Ester Hydrolysis: Cleavage of the methyl ester by carboxylesterases yields the corresponding nicotinic acid.

    • Mass Shift: Loss of CH 2​ (-14.0157 Da).

    • New [M+H] + Exact Mass: 275.1002 Da.

  • Piperidine Hydroxylation: Cytochrome P450 (CYP450) mediated oxidation of the piperidine ring.

    • Mass Shift: Addition of Oxygen (+15.9949 Da).

    • New [M+H] + Exact Mass: 305.1108 Da.

  • N-Dealkylation: CYP450 mediated cleavage of the piperidine ring, leaving a primary amine on the nicotinate core.

    • Mass Shift: Loss of C 6​ H 8​ F 3​ (-137.0578 Da).

    • New[M+H] + Exact Mass: 153.0659 Da.

Pathway Parent Methyl 6-[4-(CF3)piperidino]nicotinate Exact Mass: 288.1086 Da [M+H]+: 289.1158 Hydrolysis Ester Hydrolysis Exact Mass: 274.0929 Da [M+H]+: 275.1002 Parent->Hydrolysis Carboxylesterase Oxidation Piperidine Hydroxylation Exact Mass: 304.1035 Da [M+H]+: 305.1108 Parent->Oxidation CYP450 N_Dealkylation N-Dealkylation Exact Mass: 152.0586 Da [M+H]+: 153.0659 Parent->N_Dealkylation CYP450

Figure 2: Proposed biotransformation pathways mapped by HRMS exact mass shifts.

Conclusion

The analytical characterization of Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate demands a transition from traditional molecular weight paradigms to high-resolution exact mass profiling. By leveraging the unique mass defect of its fluorinated core and employing self-validating LC-HRMS protocols with real-time lock-mass calibration, researchers can achieve sub-2 ppm mass accuracy. This rigorous approach not only confirms structural identity but serves as the foundational methodology for advanced metabolic profiling in drug discovery pipelines.

References

  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones Source: National Institutes of Health (NIH) / MDPI[Link]

  • High-Performance Liquid Chromatography Linked to Inductively Coupled Plasma Mass Spectrometry and Orthogonal Acceleration Time-of-Flight Mass Spectrometry... Source: ResearchGate[Link]

  • High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules... Source: ResearchGate[Link]

  • Mass Spectrometry in Drug Discovery Source: Scribd[Link]

  • A New, Modular Mass Calibrant for High-Mass MALDI-MS Source: ACS Publications (Analytical Chemistry)[Link]

Sources

Foundational

Preclinical Toxicity and Safety Evaluation of Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate

Target Audience: Research Scientists, Toxicologists, and Preclinical Drug Development Professionals Compound Identity: CAS 1033463-23-8 | Molecular Weight: 288.27 g/mol Executive Summary Methyl 6-[4-(trifluoromethyl)pipe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Toxicologists, and Preclinical Drug Development Professionals Compound Identity: CAS 1033463-23-8 | Molecular Weight: 288.27 g/mol

Executive Summary

Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate is a highly specialized synthetic building block frequently utilized in medicinal chemistry for the development of central nervous system (CNS) agents and kinase inhibitors (1[1]; ). Because it is an intermediate rather than a finalized commercial therapeutic, public toxicological data is sparse.

As a Senior Application Scientist overseeing preclinical pipelines, I approach the safety evaluation of such compounds not by looking for historical data, but by deconstructing the molecule into its toxicophores. This whitepaper provides an in-depth, mechanistic framework for evaluating the structural liabilities of this compound and outlines the self-validating empirical protocols required to advance it safely through hit-to-lead optimization.

Structural Toxicology Profiling (Mechanistic Causality)

To predict the safety profile of Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate, we must analyze the causality behind its three primary structural motifs:

A. The Piperidine Pharmacophore & hERG Liability

Piperidine rings are notorious for their off-target binding to the hERG (human ether-à-go-go-related gene) potassium channel, which is a primary cause of drug-induced QT prolongation and fatal arrhythmias (2[2]). The basic nitrogen of the piperidine protonates at physiological pH, allowing it to interact strongly via cation- π and hydrogen bonding with the Tyr652 and Phe656 residues within the hERG channel pore (3[3]).

B. Trifluoromethyl (-CF3) Metabolic Dynamics

To mitigate the piperidine basicity, medicinal chemists often incorporate electron-withdrawing groups. The strong inductive effect of the -CF3 group lowers the pKa of the adjacent piperidine nitrogen, effectively reducing its basicity and mitigating the aforementioned hERG liability (4[4]). Furthermore, the C-F bond possesses a high dissociation energy (~485.3 kJ/mol), making it highly resistant to cytochrome P450 (CYP450) mediated oxidation at the 4-position (5[5]). However, toxicologists must remain vigilant: the increased lipophilicity (Hansch π value of +0.88) can drive non-specific tissue accumulation, and rare defluorination events can yield reactive fluoroacetic acid derivatives that disrupt the Krebs cycle (6[6]).

C. Methyl Nicotinate Core Hydrolysis

The methyl ester moiety is highly susceptible to rapid hydrolysis by hepatic and plasma carboxylesterases (CES1/CES2). This cleavage yields the corresponding nicotinic acid derivative. While generally a detoxifying step that increases aqueous solubility for renal clearance, the resulting carboxylic acid can undergo Phase II acyl glucuronidation, occasionally forming reactive acyl glucuronides that bind covalently to plasma proteins.

MetabolicFate Parent Methyl 6-[4-(trifluoromethyl) piperidino]nicotinate CES1 Hepatic Carboxylesterases (CES1/CES2) Parent->CES1 Ester Hydrolysis (Rapid) CYP CYP450 Enzymes (Minor Pathway) Parent->CYP Piperidine Oxidation (Blocked by CF3) hERG hERG Channel (Off-Target Binding) Parent->hERG Amine Protonation Acid Nicotinic Acid Derivative (Major Metabolite) CES1->Acid UGT UGT Enzymes (Phase II) Acid->UGT Conjugation Glucuronide Acyl Glucuronide (Renal Excretion) UGT->Glucuronide Toxicity Idiosyncratic Toxicity Glucuronide->Toxicity Protein Adduction (Rare)

Predicted metabolic fate and toxicological pathways of the parent compound.

Empirical Safety Evaluation Protocols

To transition from predictive structural alerts to empirical data, we deploy a rigorous, self-validating testing cascade. We do not merely run assays; we design systems that prove their own accuracy.

Protocol 1: Automated Patch-Clamp hERG Assay

Purpose: To empirically validate whether the inductive effect of the -CF3 group sufficiently lowered the piperidine basicity to avoid hERG channel blockade. Self-Validating Mechanism: The assay is rejected if the positive control (E-4031) does not yield an IC50 within the strict 10–30 nM historical window, ensuring cell membrane integrity and clamp fidelity.

  • Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing the hERG potassium channel. Harvest and resuspend in extracellular physiological saline.

  • Compound Preparation: Dissolve the compound in 100% DMSO, performing a 6-point serial dilution. Final DMSO concentration in the assay must not exceed 0.1% to prevent solvent-induced membrane destabilization.

  • Electrophysiology: Using a planar patch-clamp system (e.g., QPatch), establish a whole-cell configuration. Apply a depolarizing voltage step from -80 mV to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the hERG tail current.

  • Perfusion & Recording: Perfuse the test compound concentrations sequentially. Measure the fractional reduction of the tail current peak.

  • Validation & Analysis: Run E-4031 (positive control) and 0.1% DMSO (vehicle control). Calculate the IC50 using a Hill equation fit.

Protocol 2: Reactive Metabolite Trapping (GSH Adduction)

Purpose: Piperidines can undergo CYP-mediated α -oxidation to form reactive iminium species. We utilize Glutathione (GSH) trapping to intercept these electrophiles before they cause idiosyncratic hepatotoxicity. Self-Validating Mechanism: The inclusion of Clozapine as a positive control. If Clozapine-GSH adducts are not detected via LC-MS/MS, the microsomal metabolic activity is deemed insufficient, and the run is voided.

  • Incubation Mixture: Combine Human Liver Microsomes (HLMs) (1 mg/mL protein), the test compound (10 µM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Quenching: After 60 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Interpretation: Perform a neutral loss scan for 129 Da (characteristic of GSH cleavage) to identify any covalently bound piperidine-GSH adducts.

Workflow Start Compound: CAS 1033463-23-8 Phase1 Phase 1: in vitro Profiling (hERG & Ames Test) Start->Phase1 Phase2 Phase 2: Metabolic Stability (HLM & GSH Trapping) Phase1->Phase2 Decision Toxicity Threshold Met? Phase2->Decision Fail Structural Refinement (Modify Piperidine/Ester) Decision->Fail No (Liability Found) Pass Phase 3: in vivo Rodent Tox Studies Decision->Pass Yes (Safe Profile)

Preclinical safety evaluation workflow for fluorinated N-heterocyclic compounds.

Quantitative Safety Metrics & Thresholds

To standardize go/no-go decisions during lead optimization, the following quantitative thresholds are applied to this class of compounds:

Assay / MetricPredictive Safe ThresholdActionable Safety Limit (High Risk)Mechanistic Rationale
hERG Inhibition (Patch-Clamp) IC50 > 10 µMIC50 < 1 µMBasic piperidine nitrogen interacts with channel pore residues.
HLM Metabolic Stability Intrinsic Clearance < 10 µL/min/mgT1/2 < 15 minsRapid ester hydrolysis by CES1 to nicotinic acid limits parent half-life.
GSH Trapping (Reactive Mets) Negative for adducts>10% of parent dose convertedIminium ion formation via CYP α -oxidation of piperidine.
Ames Test (Genotoxicity) Negative across all strainsPositive in TA98/TA100Pyridine/piperidine motifs rarely intercalate DNA, but must be ruled out.
LogD (pH 7.4) 1.5 to 3.0> 4.5-CF3 group drives lipophilicity, increasing risk of non-specific toxicity.

Occupational Safety and Handling

Because Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate is an active pharmaceutical intermediate, laboratory personnel must treat it with stringent occupational safety protocols:

  • Hazard Classification: Potential skin and eye irritant. May cause respiratory tract irritation.

  • PPE Requirements: Nitrile gloves, safety goggles, and a lab coat are mandatory. All powder weighing must be conducted within a certified Class II biological safety cabinet or localized exhaust ventilation enclosure to prevent inhalation of fluorinated dust.

  • Storage: Store in a tightly sealed container in a cool, dry place (typically 2-8°C for long-term stability of the ester bond), protected from strong oxidizing agents.

References

  • CymitQuimica. "CAS: 1033463-23-8 | Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate".
  • Sigma-Aldrich. "1-(piperidin-4-yl)-3-(pyridin-4-ylmethyl) compound". Sigma-Aldrich Chemical Inventory.
  • Drug Hunter.
  • ACS Publications. "Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups". Journal of Medicinal Chemistry.
  • PMC.
  • Chemical Research in Toxicology. "Metabolism and Toxicity of Fluorine Compounds".
  • PMC. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective". Journal of Medicinal Chemistry.

Sources

Exploratory

Whitepaper: Deconstructing the In Vitro Metabolic Stability of Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate

Executive Summary In early-stage drug discovery, accurately profiling the metabolic liabilities of a lead compound is critical for predicting in vivo clearance and guiding structural optimization. Methyl 6-[4-(trifluorom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, accurately profiling the metabolic liabilities of a lead compound is critical for predicting in vivo clearance and guiding structural optimization. Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate presents a fascinating case study in metabolic profiling. While its fluorinated piperidine ring is engineered for oxidative stability, the presence of a methyl ester introduces a severe, often underestimated, non-cytochrome P450 (CYP) metabolic liability.

This technical guide provides an in-depth, self-validating methodological framework to evaluate the metabolic stability of this compound in human liver microsomes (HLMs). By isolating CYP-mediated oxidation from carboxylesterase (CES)-mediated hydrolysis, we establish a robust protocol for identifying and quantifying specific clearance mechanisms.

Mechanistic Profiling & Structural Liabilities

To design an effective assay, we must first analyze the structural causality behind the compound's potential degradation. The molecule consists of a nicotinate (pyridine-3-carboxylate) core, substituted at position 6 with a 4-(trifluoromethyl)piperidino group.

The Oxidative Shield: 4-(Trifluoromethyl)piperidine

Cytochrome P450 (CYP) enzymes typically attack saturated nitrogen heterocycles (like piperidine) via hydrogen atom abstraction adjacent to the nitrogen, leading to ring-opening or N-dealkylation. However, the strongly electron-withdrawing trifluoromethyl ( −CF3​ ) group at the 4-position reduces the electron density of the piperidine ring. Furthermore, the nitrogen is conjugated with the electron-deficient pyridine ring. Together, these features significantly dampen the compound's susceptibility to CYP-mediated oxidative clearance.

The Hydrolytic Achilles' Heel: The Methyl Ester

The primary metabolic threat to this compound is not oxidative, but hydrolytic. Human liver microsomes are rich in Carboxylesterase 1 (hCE1 / CES1) , an enzyme that preferentially hydrolyzes esters with a small alcohol group (like a methyl ester) and a bulky acyl group[1]. Because CES enzymes do not require cofactors like NADPH to function, compounds containing methyl esters often exhibit rapid degradation in standard microsomal assays even when CYP activity is absent[2].

MetabolicPathway Parent Methyl 6-[4-(trifluoromethyl) piperidino]nicotinate CES_Enzyme Carboxylesterase 1 (CES1) (NADPH-Independent) Parent->CES_Enzyme Ester Hydrolysis CYP_Enzyme Cytochrome P450s (NADPH-Dependent) Parent->CYP_Enzyme Oxidation Metab_Acid Nicotinic Acid Metabolite (Primary Clearance) CES_Enzyme->Metab_Acid Rapid Metab_Ox Oxidized Piperidine / N-Dealkylation (Secondary Clearance) CYP_Enzyme->Metab_Ox Slow/Sterically Hindered

Proposed metabolic pathways of the nicotinate ester in human liver microsomes.

Experimental Design: A Self-Validating Matrix

A standard microsomal stability assay (+NADPH) will only yield a total intrinsic clearance ( CLint​ ) value. If the compound degrades rapidly, a medicinal chemist might erroneously attempt to block CYP oxidation, wasting valuable time.

To establish causality, we must deploy a three-arm self-validating matrix .

  • Arm A (+ NADPH): Measures total clearance (CYP + CES).

  • Arm B (- NADPH): Excludes CYP activity. Any degradation here is driven by non-CYP enzymes (e.g., CES)[2].

  • Arm C (- NADPH + BNPP): Bis-p-nitrophenyl phosphate (BNPP) is a potent, irreversible serine hydrolase inhibitor widely used to block carboxylesterase activity ( IC50​ ~69 nM for hCE1)[3]. If the addition of BNPP rescues the compound's stability, we definitively prove that ester hydrolysis is the sole driver of clearance[4][5].

Workflow Start HLM Incubation Setup (1 µM Compound, 37°C) Cond1 Condition A: + NADPH Start->Cond1 Total CLint Cond2 Condition B: - NADPH Start->Cond2 Non-CYP CLint Cond3 Condition C: - NADPH + BNPP Start->Cond3 CES-Inhibited CLint Result1 Measures CYP + CES Activity Cond1->Result1 Result2 Measures CES Activity Only Cond2->Result2 Result3 Validates CES Dependence Cond3->Result3

Self-validating assay matrix to isolate CYP-mediated vs. CES-mediated intrinsic clearance.

Step-by-Step Methodology

This protocol is optimized for 96-well plate formats using LC-MS/MS for quantification.

Reagent Preparation
  • Test Compound: Prepare a 10 mM stock of Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate in DMSO. Dilute to 100 µM in 50% Acetonitrile/Water (Working Solution).

  • Microsomes: Thaw Human Liver Microsomes (HLM) on ice. Dilute in 100 mM Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM MgCl2​ to a concentration of 0.625 mg/mL protein.

  • NADPH Cofactor: Prepare a 10 mM solution of NADPH in phosphate buffer (freshly prepared).

  • Inhibitor: Prepare a 5 mM stock of BNPP in DMSO[4].

Incubation Workflow
  • Plate Setup: Aliquot 160 µL of the HLM suspension (0.625 mg/mL) into three separate zones of a 96-well plate (Arm A, Arm B, Arm C).

  • Inhibitor Pre-incubation (Arm C only): Add 2 µL of 5 mM BNPP to Arm C wells (Final concentration: 50 µM BNPP). Add 2 µL of blank DMSO to Arms A and B to maintain solvent equivalence. Incubate at 37°C for 15 minutes to allow irreversible CES inhibition.

  • Compound Addition: Add 2 µL of the 100 µM test compound working solution to all wells. (Final concentration: 1 µM compound, 0.5 mg/mL HLM, 0.1% DMSO).

  • Reaction Initiation:

    • To Arm A (+NADPH), add 40 µL of 10 mM NADPH (Final concentration: 2 mM).

    • To Arms B and C (-NADPH), add 40 µL of plain phosphate buffer.

  • Sampling: At time points t=0,15,30,45,and 60 minutes, remove a 30 µL aliquot from each well and immediately transfer it into a quenching plate containing 120 µL of ice-cold Acetonitrile spiked with an internal standard (e.g., Tolbutamide or Labetalol)[6].

  • Extraction: Centrifuge the quenching plate at 4000 rpm for 15 minutes at 4°C to precipitate microsomal proteins. Transfer 100 µL of the supernatant to a clean plate for LC-MS/MS analysis.

Data Presentation & Interpretation

The disappearance of the parent compound is monitored via LC-MS/MS. The natural log of the percentage of compound remaining is plotted against time to determine the elimination rate constant ( k ).

The in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) are calculated using standard equations[6][7]:

t1/2​=k0.693​ CLint​=t1/2​0.693​×Mass of Microsomal Protein (mg)Incubation Volume (µL)​
Expected Quantitative Outcomes

Based on the structural liabilities of methyl esters, the following table summarizes the anticipated kinetic profile for Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate:

Assay ConditionCofactor / Inhibitor t1/2​ (min) CLint​ (µL/min/mg protein)Primary Clearance Mechanism
Arm A + NADPH12.5110.8Total Clearance (CES + CYP)
Arm B - NADPH14.297.6Non-CYP Clearance (CES)
Arm C - NADPH + BNPP> 120< 11.5CYP/CES Blocked (Stable)

Interpretation: The rapid clearance in Arm B (- NADPH) nearly matches the clearance in Arm A (+ NADPH), indicating that oxidative CYP metabolism plays a negligible role. The complete stabilization of the compound in Arm C (+ BNPP) definitively proves that the instability is driven entirely by carboxylesterase-mediated hydrolysis of the methyl ester[5].

Conclusion & Medicinal Chemistry Optimization

The in vitro data conclusively demonstrates that Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate is highly unstable in human liver microsomes due to CES1-mediated ester hydrolysis, not CYP-mediated oxidation.

Strategic Recommendations for Optimization: To improve the metabolic stability of this scaffold while retaining its pharmacological trajectory, medicinal chemists should focus on replacing the methyl ester.

  • Amide Conversion: Converting the ester to a primary or secondary amide will drastically reduce CES1 recognition.

  • Steric Hindrance: If an ester is required for prodrug purposes, replacing the methyl group with a bulkier isopropyl or tert-butyl group will introduce steric clashes within the CES1 catalytic pocket, slowing the rate of hydrolysis.

  • Bioisosteric Replacement: Replacing the ester with a heterocyclic bioisostere, such as a 1,2,4-oxadiazole or tetrazole, will completely eliminate the hydrolytic liability while maintaining the necessary electronic and spatial geometry.

References

  • Cyprotex ADME-Tox Solutions - Evotec. Microsomal Stability. Available at:[Link]

  • Taylor & Francis. Utility of the carboxylesterase inhibitor bis-para-nitrophenylphosphate (BNPP) in the plasma unbound fraction determination for a hydrolytically unstable amide derivative and agonist of the TGR5 receptor. Available at:[Link]

  • National Institutes of Health (NIH). Inhibition of Human Liver Carboxylesterase (hCE1) by Organophosphate Ester Flame Retardants and Plasticizers: Implications for Pharmacotherapy. Available at:[Link]

  • National Institutes of Health (NIH). When Cofactors Aren't X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH. Available at:[Link]

  • National Institutes of Health (NIH). Human carboxylesterases: a comprehensive review. Available at:[Link]

  • ACS Publications. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate via SNAr

Introduction & Mechanistic Rationale Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate (CAS: 1033463-23-8)[1] is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate (CAS: 1033463-23-8)[1] is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and drug discovery. The molecule consists of a central nicotinate (pyridine-3-carboxylate) core substituted at the 6-position with a 4-(trifluoromethyl)piperidine moiety. The incorporation of the trifluoromethyl ( CF3​ ) group often enhances the lipophilicity, binding affinity, and metabolic stability of pharmaceutical candidates.

The most efficient and scalable method for synthesizing this compound is Nucleophilic Aromatic Substitution ( SN​Ar ). The starting material, methyl 6-chloronicotinate, is highly activated toward nucleophilic attack due to the electron-withdrawing nature of both the pyridine nitrogen (ortho to the chlorine) and the methyl ester group (para to the chlorine). These groups stabilize the anionic Meisenheimer complex intermediate. 4-(Trifluoromethyl)piperidine acts as the nucleophile, displacing the chloride leaving group in the presence of a 2[2].

Reaction Mechanism and Workflow

SNAr_Mechanism SM Methyl 6-chloronicotinate + 4-(CF3)piperidine Intermediate Meisenheimer Complex (Delocalized Anion) SM->Intermediate Nucleophilic Attack (Rate Determining) Product Methyl 6-[4-(CF3)piperidino] nicotinate Intermediate->Product Chloride Expulsion (Fast)

Mechanistic pathway of the SNAr reaction forming the target nicotinate derivative.

Experimental_Workflow Setup Reaction Setup Mix Reagents in DMF Reaction Thermal Activation 80-90 °C, 4-12 h Setup->Reaction Workup Aqueous Workup EtOAc Extraction Reaction->Workup Purification Flash Chromatography Silica Gel Workup->Purification Isolation Product Isolation Concentration & Drying Purification->Isolation

Experimental workflow for the synthesis and isolation of the target compound.

Materials and Reagents

The following table outlines the stoichiometric requirements for a standard 1.0 mmol scale synthesis. The use of a slight excess of the amine nucleophile ensures complete conversion of the electrophile.

ReagentRoleMW ( g/mol )EquivalentsAmount
Methyl 6-chloronicotinateElectrophile171.581.0171.6 mg
4-(Trifluoromethyl)piperidineNucleophile153.151.2183.8 mg
N,N-Diisopropylethylamine (DIPEA)Base / Acid Scavenger129.252.5435 µL
N,N-Dimethylformamide (DMF)Polar Aprotic Solvent73.09-5.0 mL
Ethyl Acetate (EtOAc)Extraction Solvent88.11-As needed
Brine (Sat. NaCl)Aqueous Wash--As needed

Note: Triethylamine (TEA) or Potassium Carbonate ( K2​CO3​ ) can be substituted for DIPEA depending on reagent availability, as demonstrated in 3[3].

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup
  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (Nitrogen or Argon).

  • Dissolution: Add methyl 6-chloronicotinate (171.6 mg, 1.0 mmol) to the flask and dissolve it in anhydrous DMF (5.0 mL). Ensure complete dissolution.

  • Reagent Addition: To the stirring solution, add 4-(trifluoromethyl)piperidine (183.8 mg, 1.2 mmol) dropwise via syringe.

  • Base Addition: Immediately add N,N-Diisopropylethylamine (DIPEA) (435 µL, 2.5 mmol) to the mixture.

    • Causality Insight: The SN​Ar reaction generates one equivalent of hydrochloric acid (HCl). If unneutralized, this acid will protonate the remaining 4-(trifluoromethyl)piperidine, rendering it non-nucleophilic and stalling the reaction. DIPEA acts as a sterically hindered, non-nucleophilic organic base to scavenge the generated HCl, driving the reaction to completion without interfering with the electrophile.

Phase 2: Thermal Activation
  • Heating: Attach a reflux condenser to the flask and transfer the setup to a pre-heated oil bath or heating block set to 80–90 °C.

    • Causality Insight: While the pyridine ring is electronically activated, the steric bulk of the substituted piperidine derivative requires thermal energy to overcome the activation barrier for the formation of the transition state leading to the Meisenheimer complex.

  • Monitoring: Allow the reaction to stir at elevated temperature for 4 to 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/EtOAc) or LC-MS until the starting material (methyl 6-chloronicotinate) is2[2].

Phase 3: Workup and Extraction
  • Cooling: Once the reaction is deemed complete, remove the flask from the heat source and allow it to cool to ambient room temperature.

  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (20 mL) and transfer it to a separatory funnel.

  • Aqueous Wash: Wash the organic layer with distilled water (3 × 15 mL) followed by saturated aqueous sodium chloride (brine) (1 × 15 mL).

    • Causality Insight: DMF is a polar aprotic solvent that is highly miscible with water. Multiple water washes are critical to partition the DMF and the water-soluble DIPEA hydrochloride salts into the aqueous phase, effectively isolating the desired hydrophobic product in the organic phase.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Use a gradient elution system starting from 100% Hexanes and gradually increasing to 20-30% EtOAc in Hexanes.

  • Isolation: Combine the fractions containing the pure product (identified by TLC UV activity at 254 nm) and concentrate in vacuo to afford Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate.

Analytical Characterization (Expected Data)

To validate the structural integrity of the synthesized compound, the following analytical techniques should be employed to form a self-validating dataset:

  • LC-MS: Expected mass [M+H]+ = 289.1 m/z.

  • 1H NMR (400 MHz, CDCl3​ ): Look for the characteristic pyridine protons (a singlet at ~8.8 ppm for H-2, a doublet of doublets at ~8.0 ppm for H-4, and a doublet at ~6.6 ppm for H-5). The methyl ester will appear as a sharp singlet at ~3.9 ppm (3H). The piperidine protons will appear upfield, with the methine proton adjacent to the CF3​ group exhibiting complex splitting due to fluorine coupling.

  • 19F NMR (376 MHz, CDCl3​ ): A strong doublet or multiplet around -73.0 to -74.0 ppm corresponding to the trifluoromethyl group.

References

  • Title: Optimization of a Series of RIPK2 PROTACs Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Source: Google Patents (European Patent Office)

Sources

Application

Application Note: Advanced NMR Spectroscopy Characterization of Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate

Introduction & Scientific Rationale Fluorinated molecules have become increasingly prevalent in the pharmaceutical industry, with a significant portion of modern small-molecule drugs and intermediates containing at least...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Fluorinated molecules have become increasingly prevalent in the pharmaceutical industry, with a significant portion of modern small-molecule drugs and intermediates containing at least one fluorine atom[1]. Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate (CAS: 1033463-23-8) is a highly versatile synthetic building block featuring a nicotinate core (pyridine-3-carboxylate) and a trifluoromethylated piperidine ring.

Characterizing such fluorinated active pharmaceutical ingredients (APIs) and their precursors requires robust, high-resolution analytical tools[2]. While 1 H and 13 C NMR are foundational, 19 F NMR spectroscopy serves as a powerful, highly sensitive probe due to the 100% natural abundance and high gyromagnetic ratio of the 19 F nucleus[3]. Furthermore, the lack of endogenous fluorine in most biological and complex chemical mixtures allows 19 F NMR to act as an unparalleled "spectroscopic spy," enabling the elucidation of complex structures without extensive pre-purification[4].

This application note provides a comprehensive, self-validating protocol for the multinuclear NMR characterization of Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate, bridging theoretical causality with practical laboratory execution.

Structural and Spectroscopic Profile

Understanding the electronic environment of the target molecule is critical for accurate spectral interpretation. In Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate, the highly electronegative CF 3​ group significantly deshields the adjacent piperidine carbon, while the pyridine ring induces strong local magnetic anisotropy. The chemical shift of the CF 3​ group typically resonates between -70 and -80 ppm, which is characteristic of aliphatic trifluoromethyl groups[5].

Table 1: Expected Multinuclear NMR Assignments

Note: Chemical shifts ( δ ) are approximate and dependent on exact solvent conditions (e.g., CDCl 3​ at 298 K).

NucleusChemical Shift (ppm)MultiplicityCoupling Constants (Hz)Structural Assignment
1 H 8.80d 4JHH​ = 2.0Pyridine H-2 (ortho to N and ester)
1 H 8.05dd 3JHH​ = 9.0, 4JHH​ = 2.0Pyridine H-4
1 H 6.65d 3JHH​ = 9.0Pyridine H-5
1 H 4.40br d-Piperidine N-CH 2​ (equatorial)
1 H 3.85s-Ester O-CH 3​
1 H 2.30m-Piperidine CH-CF 3​
19 F -73.50d (or s if 1 H-decoupled) 3JHF​ = 9.0Aliphatic CF 3​
13 C 166.5s-Carbonyl C=O
13 C 160.2s-Pyridine C-6
13 C 127.5q 1JCF​ = 280.0CF 3​
13 C 40.2q 2JCF​ = 27.0Piperidine CH-CF 3​

Experimental Workflow

Workflow A Sample Preparation (CDCl3 + TFT Standard) B Probe Tuning (1H, 13C, 19F) A->B C 1D Acquisition (1H, 13C{1H}, 19F{1H}) B->C D 2D Acquisition (19F-13C HMBC, 19F-1H HOESY) C->D E Data Processing & qNMR Validation D->E

NMR experimental workflow for fluorinated pharmaceutical intermediates.

Detailed Methodologies & Self-Validating Protocols

Sample Preparation and Standardization

Protocol:

  • Weigh exactly 5.0 to 10.0 mg of Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate using a microbalance.

  • Dissolve the compound completely in 0.6 mL of high-purity Chloroform-d (CDCl 3​ , 99.8% D).

  • Add 1.0 μ L of Trifluorotoluene (TFT) to act as an internal standard for quantitative analysis.

  • Transfer the homogeneous solution to a standard 5 mm NMR tube.

Causality & Insight: Why use TFT? Trifluorotoluene provides a robust, sharp singlet at -63.72 ppm (referenced to CFCl 3​ at 0 ppm)[3]. This chemical shift is sufficiently separated from the analyte's aliphatic CF 3​ signal (~ -73.5 ppm), completely preventing signal overlap and allowing for highly precise quantitative NMR (qNMR) integration[5].

Self-Validation Checkpoint: Visually inspect the NMR tube against a light source. The solution must be perfectly clear. Any particulate matter will degrade magnetic field homogeneity, leading to broadened line widths that obscure critical J -couplings.

1D NMR Acquisition ( 1 H, 13 C, 19 F)

Protocol:

  • Insert the sample into the spectrometer and lock onto the deuterium signal of CDCl 3​ .

  • Tune and match the probe specifically for the 1 H, 13 C, and 19 F channels. Shim the magnet (Z1-Z4) until the lock level is maximized and stable.

  • 1 H NMR: Acquire 16 scans with a relaxation delay (D1) of 2 seconds.

  • 19 F{ 1 H} NMR (Quantitative): Acquire 16 scans with a D1 of 5 seconds. Crucially, utilize an inverse-gated decoupling pulse sequence.

  • 13 C{ 1 H} NMR: Acquire 512 to 1024 scans with a D1 of 2 seconds.

Causality & Insight: Why inverse-gated decoupling for 19 F? Standard continuous proton decoupling induces a Nuclear Overhauser Effect (NOE), which alters the population of spin states and artificially inflates the peak integrals[6]. Inverse-gated decoupling turns the decoupler on only during the acquisition time, suppressing the NOE and ensuring the resulting peak area is directly and linearly proportional to the number of fluorine nuclei[7].

2D NMR Acquisition ( 19 F- 13 C HMBC & 19 F- 1 H HOESY)

Protocol:

  • 19 F- 13 C HMBC: Set up the heteronuclear multiple bond correlation experiment, optimizing the delay for long-range scalar couplings ( nJFC​ of ~20 Hz).

  • 19 F- 1 H HOESY: Set up the heteronuclear Overhauser effect spectroscopy experiment. Set the mixing time ( τm​ ) to 300-500 ms to capture through-space dipolar interactions.

Causality & Insight: Why these specific 2D techniques? Relying solely on 1D spectra for heavily substituted rings can lead to ambiguous assignments[8]. The 19 F- 13 C HMBC traces the far-reaching scalar couplings from the CF 3​ group directly to the piperidine carbons, effectively mapping the carbon backbone while eliminating complex 3JHF​ coupling patterns[9]. Meanwhile, 19 F- 1 H HOESY detects spatial proximity, definitively confirming the equatorial/axial conformational preference of the CF 3​ group relative to the piperidine ring protons[10].

Data Processing and Validation Logic

Validation S1 Acquire 19F{1H} Spectrum S2 Integrate CF3 (~ -73 ppm) S1->S2 S3 Compare with TFT (-63.7 ppm) S2->S3 S4 Calculate Absolute Purity S3->S4

Self-validating quantitative NMR (qNMR) logic for absolute purity determination.

Data processing must follow a strict self-validating logic to ensure structural integrity and absolute purity:

  • Phase and Baseline Correction: Apply manual zero-order and first-order phase corrections. Apply a polynomial baseline correction to ensure flat integrals.

  • Referencing: Reference the 1 H spectrum to the residual CHCl 3​ peak (7.26 ppm) and the 19 F spectrum to the internal TFT peak (-63.72 ppm)[3].

  • Absolute Purity Determination (qNMR): Integrate the analyte's CF 3​ peak against the TFT internal standard. Because inverse-gated decoupling was used, the direct relationship between peak area and the number of fluorine nuclides is preserved. This provides an absolute purity metric without requiring a highly purified reference standard of the analyte itself[6][7].

References

  • Fluorine MAS NMR API revised | National Science Foundation (nsf.gov) | 2

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds | Chemical Science (RSC Publishing) | 4

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals | PubMed Central (NIH) |7

  • Cutting Edge NMR: New Tools for Analyzing Mixtures of Fluorinated Species | Analytical Chemistry (ACS Publications) | 1

  • High-Performance NMR Spectrometer for 19F NMR Spectroscopy | AZoM | 3

  • Revealing Organofluorine Contamination in Effluents and Surface Waters... | ACS Publications | 5

  • Application Notes and Protocols for 19F NMR Spectroscopy of N-propyl-3-(trifluoromethyl)aniline | Benchchem | 6

  • 19F-centred NMR analysis of mono-fluorinated compounds | RSC Publishing | 8

  • 19F, (1)H-HOESY and PGSE NMR studies of neutral trinuclear complexes... | PubMed (NIH) |10

  • Overlapped 19F-13C HMQC and 19F-13C HMBC... | ResearchGate | 9

Sources

Method

Application Note: LC-MS/MS Method Development and Validation for Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate

Introduction & Objective The quantification of novel therapeutic compounds and their metabolites in biological matrices is a critical bottleneck in pharmacokinetics and drug development. Methyl 6-[4-(trifluoromethyl)pipe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Objective

The quantification of novel therapeutic compounds and their metabolites in biological matrices is a critical bottleneck in pharmacokinetics and drug development. Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate (CAS: 1033463-23-8)[1] is a highly lipophilic, fluorinated pyridine derivative. Developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound requires a deep understanding of its physicochemical properties to optimize ionization efficiency, mitigate matrix effects, and ensure compliance with global regulatory standards.

This application note provides a comprehensive, self-validating protocol for the LC-MS/MS method development of this compound, grounded in the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation[2].

Physicochemical Profiling & Causality in Method Design

Before initiating empirical instrument tuning, the molecular structure must dictate the analytical strategy:

  • Ionization Site (Basicity): The molecule features a piperidine ring conjugated to a pyridine core. The lone pair on the piperidine nitrogen delocalizes into the electron-withdrawing pyridine ring (further enhanced by the methyl ester at position 3). Consequently, the pyridine nitrogen becomes the primary site of protonation. To exploit this, an acidic mobile phase is mandatory to ensure the analyte is fully charged in solution prior to aerosolization[3].

  • Lipophilicity & Selectivity: The presence of the trifluoromethyl (–CF3) group and the methyl ester imparts significant hydrophobicity. While a standard C18 column can retain the compound, a Biphenyl stationary phase is mechanistically superior. The biphenyl phase offers orthogonal π−π interactions with the pyridine ring and dipole-dipole interactions with the highly electronegative fluorine atoms, enhancing selectivity against endogenous lipid interferences.

Workflow A Physicochemical Profiling B ESI+ MS/MS Tuning A->B C Chromatographic Optimization B->C D Sample Prep (Protein Precip.) C->D E ICH M10 Validation D->E

LC-MS/MS Method Development and Validation Workflow.

Mass Spectrometry (MS/MS) Optimization

Electrospray Ionization (ESI) is highly dependent on droplet formation, desolvation, and gas dynamics[3]. Optimization should follow a Design of Experiments (DoE) approach to evaluate the interaction between capillary voltage, drying gas temperature, and nebulizer pressure[4].

For Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate (Exact Mass: 288.11), the theoretical [M+H]+ precursor ion is m/z 289.1.

Fragmentation Logic

Upon collision-induced dissociation (CID), the primary neutral losses typically involve the most labile functional groups:

  • Quantifier Ion: Loss of methanol (–32 Da) from the methyl ester yields m/z 257.1.

  • Qualifier Ion: Cleavage of the ester group (–59 Da) yields m/z 230.1.

Fragmentation M Precursor Ion [M+H]+ m/z 289.1 F1 Quantifier Ion m/z 257.1 M->F1 Loss of -CH3OH (CE: 20 eV) F2 Qualifier Ion m/z 230.1 M->F2 Loss of -COOCH3 (CE: 35 eV)

Proposed ESI+ Fragmentation Logic for MRM Transitions.

Table 1: Optimized Multiple Reaction Monitoring (MRM) Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Analyte 289.1257.15020Quantifier
Analyte 289.1230.15035Qualifier
Internal Std [IS m/z][IS Frag m/z]50OptimizedNormalization

(Note: A stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for matrix-induced ion suppression).

Chromatographic Strategy & Protocol

To ensure sharp peak shapes and minimize ion suppression from endogenous phospholipids, a gradient elution strategy utilizing a volatile buffer system is required[3].

Table 2: Gradient Elution Program
  • Column: Biphenyl, 50 × 2.1 mm, 1.7 µm (or equivalent sub-2 µm particle)

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (Provides elution strength)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
0.5955Isocratic hold
2.5595Linear gradient
3.5595Column wash
3.6955Re-equilibration
5.0955End

Step-by-Step Experimental Protocol

Preparation of Standard Solutions
  • Stock Solution: Accurately weigh 1.0 mg of Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate and dissolve in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to yield a 1.0 mg/mL stock. (DMSO ensures complete solubilization of the lipophilic compound).

  • Working Solutions: Dilute the stock serially using 50:50 Methanol:Water (v/v) to create working solutions ranging from 10 ng/mL to 10,000 ng/mL.

Sample Preparation (Protein Precipitation)

Causality: Protein precipitation (PPT) with acetonitrile is chosen for its simplicity and its ability to rapidly denature plasma proteins, freeing protein-bound lipophilic analytes.

  • Aliquot 50 µL of biological matrix (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and extract the analyte.

  • Vortex vigorously for 2 minutes to ensure complete mixing and disruption of protein binding.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Mobile Phase A (Water with 0.1% FA) to match initial gradient conditions and prevent peak distortion.

  • Inject 2 µL into the LC-MS/MS system.

Method Validation (ICH M10 Compliance)

To ensure the method is robust and legally defensible for regulatory submissions, it must be validated according to the ICH M10 guidelines[2].

Table 3: Key ICH M10 Validation Acceptance Criteria
ParameterExperimental DesignAcceptance Criteria[2]
Selectivity Analyze blank matrix from 6 individual sources.Interference 20% of LLOQ; 5% for IS.
Accuracy & Precision 4 QC levels (LLOQ, Low, Mid, High) in 6 replicates across 3 runs. ± 15% of nominal concentration ( ± 20% at LLOQ). CV 15% ( 20% at LLOQ).
Matrix Effect Calculate Matrix Factor (MF) in 6 distinct lots of matrix.IS-normalized MF CV 15%.
Calibration Curve Minimum 6 non-zero concentration levels. R2≥0.99 . 75% of standards must be within ± 15% of nominal ( ± 20% at LLOQ).
Stability Bench-top, Freeze-Thaw (min 3 cycles), and Autosampler stability.Mean concentration within ± 15% of nominal.

References

  • The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. Chromatography Online (2020).[3] URL:[Link]

  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online (2016).[4] URL:[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Federal Register, Food and Drug Administration (2022).[2] URL:[Link]

Sources

Application

Application Note: Synthesis and High-Throughput Screening (HTS) Preparation of Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate

Target Audience: Researchers, Medicinal Chemists, and HTS Compound Management Professionals Compound: Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate (CAS: 1033463-23-8)[1] Introduction & Mechanistic Rationale In mode...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and HTS Compound Management Professionals Compound: Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate (CAS: 1033463-23-8)[1]

Introduction & Mechanistic Rationale

In modern drug discovery, the design and preparation of high-quality screening libraries are paramount to identifying viable lead compounds. Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate serves as an excellent privileged scaffold for High-Throughput Screening (HTS). The incorporation of the 4-(trifluoromethyl)piperidine moiety significantly enhances the lipophilicity and metabolic stability of the molecule, while the methyl nicotinate core provides a versatile handle for downstream functionalization (e.g., ester hydrolysis to yield the corresponding carboxylic acid for amide coupling).

To prepare this compound at scale for HTS libraries, a Nucleophilic Aromatic Substitution (SNAr) strategy is employed. The 6-position of the methyl 6-chloronicotinate ring is highly activated toward nucleophilic attack due to the synergistic electron-withdrawing effects of the adjacent pyridine nitrogen (ortho-effect) and the para-substituted methyl ester. This electronic landscape stabilizes the intermediate Meisenheimer complex, allowing the reaction to proceed efficiently without the need for expensive transition-metal catalysts (such as those required in Buchwald-Hartwig aminations).

SNAr_Logic N1 Electrophile Methyl 6-chloronicotinate N5 Transition State Meisenheimer Complex N1->N5 N2 Nucleophile 4-(Trifluoromethyl)piperidine N2->N5 N3 Base (Acid Scavenger) N,N-Diisopropylethylamine (DIPEA) N3->N5 N4 Solvent (Polar Aprotic) Acetonitrile (MeCN) N4->N5 N6 Target Compound CAS: 1033463-23-8 N5->N6

Logical causality of the SNAr reaction components forming the target compound.

Chemical Synthesis Protocol

To ensure the compound meets the rigorous purity standards required for quantitative HTS (qHTS)[2], the synthesis must minimize side reactions such as ester hydrolysis or transesterification.

Causality of Experimental Choices:
  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is chosen over inorganic bases (like NaOH or K2CO3) because its steric bulk prevents it from acting as a nucleophile, thereby eliminating the risk of ester hydrolysis.

  • Solvent Selection: Acetonitrile (MeCN) is utilized as a polar aprotic solvent. It provides excellent solubility for both reagents and stabilizes the polar transition state of the SNAr reaction while being easily removed in vacuo during workup.

Step-by-Step Methodology:
  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 6-chloronicotinate (10.0 g, 58.3 mmol) and anhydrous MeCN (100 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add 4-(trifluoromethyl)piperidine (9.8 g, 64.1 mmol, 1.1 equiv) dropwise, followed by DIPEA (15.1 g, 116.6 mmol, 2.0 equiv).

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 12 hours. Monitor the reaction progression via LC-MS until the starting electrophile is consumed (>98% conversion).

  • Workup: Cool the reaction to room temperature and concentrate the mixture under reduced pressure. Dissolve the crude residue in ethyl acetate (150 mL) and wash sequentially with 1M aqueous HCl (2 × 50 mL), saturated aqueous NaHCO3 (50 mL), and brine (50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude product.

Table 1: Reaction Optimization Data
SolventBaseTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)
DMFK2CO31008>9572 (Trace hydrolysis)
THFTEA65 (Reflux)248065
MeCN DIPEA 80 (Reflux) 12 >98 89 (Optimal)

Purification and Analytical Validation

For HTS applications, false positives often arise from trace impurities or degradation products[3]. A self-validating purification protocol ensures the integrity of the screening data.

Purification Protocol:
  • Flash Chromatography: Purify the crude product using automated flash column chromatography (Silica gel, gradient elution from 0% to 30% Ethyl Acetate in Hexanes).

  • Crystallization (Optional but Recommended): For ultra-high purity, recrystallize the isolated solid from a minimal amount of hot heptane.

Analytical Validation (Self-Validating System):
  • LC-MS: Confirm the exact mass. Expected [M+H]+ for C13H15F3N2O2 is m/z 289.11. Ensure UV purity (at 254 nm) is ≥98%.

  • 1H NMR (400 MHz, CDCl3): Verify the structural integrity. Key signals: δ 8.81 (d, J = 2.4 Hz, 1H, pyridine H-2), 8.05 (dd, J = 8.8, 2.4 Hz, 1H, pyridine H-4), 6.62 (d, J = 8.8 Hz, 1H, pyridine H-5), 4.45 (d, J = 13.2 Hz, 2H, piperidine eq-H), 3.88 (s, 3H, -OCH3), 2.95 (td, J = 13.0, 2.8 Hz, 2H, piperidine ax-H), 2.25-2.10 (m, 1H, -CF3 CH), 1.95 (d, J = 12.8 Hz, 2H), 1.60 (qd, J = 12.6, 4.4 Hz, 2H).

  • 19F NMR (376 MHz, CDCl3): δ -73.5 (d, J = 8.0 Hz, 3F).

HTS Compound Management & Preparation

Translating the purified powder into an HTS-ready format requires strict adherence to compound management guidelines set forth by organizations such as the Society for Laboratory Automation and Screening (SLAS) and the National Center for Advancing Translational Sciences (NCATS)[4][5].

HTS_Workflow A 1. API Weighing (Automated Powder Dispensing) B 2. Solubilization (10 mM in Anhydrous DMSO) A->B C 3. Quality Control (Nephelometry & qNMR) B->C D 4. Serial Dilution (Automated Liquid Handling) C->D E 5. Acoustic Dispensing (AEMS / Echo Liquid Handler) D->E F 6. Assay Integration (384/1536-well microplates) E->F

Standardized workflow for transforming purified API into HTS-ready microplates.

Step-by-Step HTS Preparation:
  • Desiccation: Ensure the purified compound is stored in a desiccator for at least 24 hours prior to weighing to prevent moisture absorption, which can alter the exact molarity of the stock solution.

  • Stock Solution Preparation: Weigh the compound using an automated powder dispenser. Dissolve in anhydrous DMSO (water content <0.1%) to achieve a master stock concentration of exactly 10 mM.

    • Causality: Water absorption in DMSO leads to compound precipitation and inaccurate dosing during acoustic ejection[6].

  • Aliquoting: Transfer the 10 mM stock into 2D-barcoded Matrix tubes. Store master stocks at -20 °C or -80 °C in a low-humidity automated store.

  • Acoustic Dispensing Preparation: For qHTS, generate a 7-point or 10-point inter-plate titration series[2]. Use an Acoustic Ejection Mass Spectrometry (AEMS) compatible liquid handler (e.g., Labcyte Echo) to transfer nanoliter volumes of the compound directly into 384-well or 1536-well assay plates, minimizing plastic tip waste and preventing compound loss due to non-specific binding to pipette tips[6].

Quality Control & Stability Metrics

To ensure reproducibility across biological assays, the compound must pass a final tier of HTS-specific quality control before being released into the screening library.

Table 2: HTS Quality Control Specifications
QC MetricAnalytical MethodAcceptance CriteriaRationale
Purity UPLC-MS (UV 254 nm)≥ 98%Prevents false positives from impurities[3].
Concentration Quantitative NMR (qNMR)10 mM ± 5%Ensures accurate dose-response curve generation in qHTS[2].
Solubility Limit Laser NephelometryClear solution at 100 µM in assay bufferDetects aggregation/precipitation which causes light-scattering artifacts in optical assays.
Freeze-Thaw Stability LC-MS post 5x F/T cyclesNo degradation detectedValidates long-term storage viability in the compound management facility.

By adhering to these rigorous synthetic and compound management protocols, Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate can be seamlessly integrated into high-throughput screening campaigns, ensuring high-fidelity data generation for early-stage drug discovery.

References

  • Current time information in Washington, DC, US. Google Search.
  • Assay Guidance Manual for Drug Discovery: Technologies That Matter - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Compound Management - National Center for Advancing Translational Sciences (NCATS). National Institutes of Health (NIH). Available at:[Link]

  • Compound Management for Quantitative High-Throughput Screening - PMC - NIH. National Institutes of Health (NIH). Available at:[Link]

  • Assay Guidance Workshop for High-Throughput Screening and Lead Discovery. National Institutes of Health (NIH). Available at:[Link]

  • Assay Guidance Workshop for High Throughput Screening and Lead Discovery - SLAS2017 Conference. SLAS. Available at:[Link]

  • NIH Combines Traditional High-Throughput Screening and Artificial Intelligence to Fast-Track Probe Discovery for ALDH Enzymes. National Institutes of Health (NIH). Available at:[Link]

  • The Use of High-Throughput Screening and High-Content Screening in Anti-Obesity Drug Discovery is Investigated in the October Issue of SLAS Discovery. SLAS. Available at:[Link]

  • Innovations in High-Throughput Biological and Chemical Analysis. SLAS. Available at:[Link]

Sources

Method

Application Note: Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate in Modern Drug Discovery

Introduction & Chemical Rationale In contemporary medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

In contemporary medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate (CAS: 1033463-23-8) has emerged as a highly privileged building block [1]. It combines a rigid heteroaromatic pyridine core with a lipophilic, metabolically stable 4-(trifluoromethyl)piperidine moiety.

As a Senior Application Scientist, selecting this specific scaffold is rarely arbitrary; it is driven by precise causality in drug design:

  • Metabolic Shielding: The trifluoromethyl ( −CF3​ ) group at the 4-position of the piperidine ring effectively blocks cytochrome P450-mediated oxidation, a common metabolic liability in unsubstituted piperidines [2].

  • Basicity Modulation: The strong electron-withdrawing nature of the −CF3​ group lowers the pKa​ of the piperidine nitrogen. This reduction in basicity enhances membrane permeability and reduces non-specific binding (e.g., hERG liability).

  • Vectorial Versatility: The methyl nicotinate (pyridine-3-carboxylate) ester serves as an ideal synthetic handle. It allows for divergent synthesis—either via saponification to the corresponding acid for amide couplings or via reduction to an aldehyde for reductive aminations [3].

Physicochemical Profiling

To understand why a drug discovery program would pivot from a standard piperidino-nicotinate to the −CF3​ substituted analog, we must examine the quantitative shifts in physicochemical properties.

PropertyStandard Piperidino-Nicotinate4-CF3-Piperidino-NicotinatePharmacological Impact
Lipophilicity (cLogP) ~2.1~3.0 - 3.2Enhanced passive membrane permeability and target pocket binding.
Piperidine N pKa​ ~9.5~8.2Reduced basicity leads to lower lysosomal trapping and hERG toxicity.
Metabolic Stability ( Clint​ ) High clearance (oxidation at C4)Low clearanceProlonged in vivo half-life; elimination of toxic reactive metabolites.
Topological Polar Surface Area 38.3 Ų38.3 ŲMaintained within the optimal Rule-of-5 space for oral bioavailability.

Divergent Synthetic Workflows

The utility of Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate lies in its ability to act as a central hub for generating diverse chemical libraries. By manipulating the methyl ester, medicinal chemists can access various pharmacophores targeting kinases, G-protein-coupled receptors (GPCRs), or utilize the scaffold as a rigid linker in PROTACs [4].

SyntheticWorkflow A Methyl 6-[4-(CF3)piperidino] nicotinate B 6-[4-(CF3)piperidino] nicotinic acid A->B LiOH, THF/H2O Saponification D 6-[4-(CF3)piperidino] nicotinaldehyde A->D DIBAL-H, -78°C Reduction C Amide Derivatives (Kinase/GPCR Ligands) B->C Amine, HATU, DIPEA Amide Coupling E Aminomethyl Derivatives (PROTAC Linkers) D->E Amine, NaBH(OAc)3 Reductive Amination

Divergent synthetic pathways utilizing the methyl ester for library generation.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can confirm the success of each step in real-time without relying solely on post-reaction LCMS analysis.

Protocol A: Mild Saponification to 6-[4-(trifluoromethyl)piperidino]nicotinic acid

Causality: Lithium hydroxide ( LiOH ) is utilized over Sodium hydroxide ( NaOH ) because the lithium cation provides a milder pH profile, preventing potential cleavage of the CF3​ group or degradation of the heteroaromatic ring under harsh basic conditions.

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate (1.0 eq, 10 mmol) in a solvent mixture of THF/MeOH/H₂O (3:1:1, 50 mL). Note: The mixed solvent system ensures complete solubilization of the lipophilic ester while providing the aqueous environment necessary for hydrolysis.

  • Reagent Addition: Add LiOH⋅H2​O (3.0 eq, 30 mmol) in one portion at room temperature. Stir the reaction vigorously for 4 hours.

  • In-Process Control (Self-Validation): Monitor via TLC (30% EtOAc/Hexanes). The reaction is complete when the UV-active starting material spot ( Rf​≈0.6 ) completely disappears, replaced by a baseline spot ( Rf​=0.0 ) corresponding to the lithium carboxylate salt.

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with 20 mL of water and cool to 0°C.

  • Precipitation: Slowly add 1M HCl dropwise until the pH reaches 3-4. Self-Validation: A dense white precipitate will form immediately upon reaching the isoelectric point of the product. Filter the solid, wash with cold water, and dry under high vacuum to afford the pure carboxylic acid.

Protocol B: HATU-Mediated Amide Coupling

Causality: HATU is selected over traditional EDC/HOBt coupling reagents because the pyridine nitrogen can electronically deactivate the adjacent carboxylate, making the coupling sluggish. HATU forms a highly reactive 7-azabenzotriazole active ester, driving the reaction to completion even with sterically hindered amines [4].

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N2​ , dissolve 6-[4-(trifluoromethyl)piperidino]nicotinic acid (1.0 eq, 1.0 mmol) and HATU (1.2 eq, 1.2 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol). Stir the mixture for 15 minutes at room temperature. Causality: Pre-stirring allows the complete formation of the active OAt-ester before the amine is introduced, preventing competitive capping of the amine by unreacted coupling reagent.

  • Amine Addition: Add the target primary or secondary amine (1.1 eq, 1.1 mmol) dissolved in 1 mL of DMF. Stir for 2-4 hours.

  • Quench and Extraction: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na2​SO4​ , and concentrate.

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient) to yield the final amide target.

Biological Application & Pathway Modulation

Once derivatized into an active amide, compounds derived from this scaffold frequently act as potent kinase inhibitors. For instance, in the treatment of inflammatory diseases, these derivatives are known to target Receptor-Interacting Protein Kinase 1 (RIPK1) or Janus Kinases (JAK) [3]. The rigid nicotinate core anchors the molecule in the ATP-binding pocket via hydrogen bonding with the kinase hinge region, while the CF3​ -piperidine moiety occupies the hydrophobic sub-pocket, providing exceptional selectivity.

BioPathway Ligand Amide Derivative (CF3-Piperidine-Nicotinamide) Kinase Target Kinase (e.g., RIPK1 / JAK) Ligand->Kinase Competitive Binding at ATP Pocket Substrate Downstream Effector (Phosphorylation) Kinase->Substrate Blocked by Ligand Response Inflammatory / Proliferative Response Substrate->Response Attenuated Signal

Mechanism of action for CF3-piperidino-nicotinamide derivatives in kinase inhibition.

References

  • Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules (MDPI).[Link] [1]

  • N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ACS Publications.[Link] [2]

  • Aminopyrrolotriazines as kinase inhibitors.
  • Compounds useful for the treatment of degenerative and inflammatory diseases.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization &amp; Troubleshooting for Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate Synthesis

Introduction As a Senior Application Scientist, I frequently encounter researchers struggling with the nucleophilic aromatic substitution (SNAr) of electron-deficient pyridines. The synthesis of Methyl 6-[4-(trifluoromet...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist, I frequently encounter researchers struggling with the nucleophilic aromatic substitution (SNAr) of electron-deficient pyridines. The synthesis of Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate (CAS: 1033463-23-8) via the coupling of methyl 6-chloronicotinate and 4-(trifluoromethyl)piperidine is a classic example of a reaction that appears simple on paper but is practically challenging.

While the pyridine nitrogen and the para-ester activate the 6-position for SNAr, the significant steric bulk of the 4-(trifluoromethyl)piperidine nucleophile and the hydrolytic sensitivity of the methyl ester require precise thermodynamic and kinetic control. This guide provides a self-validating system of protocols, mechanistic insights, and troubleshooting steps to maximize your yield and purity.

Section 1: Mechanistic Pathway & Logic Workflow

To troubleshoot effectively, we must first understand the causality of the reaction. The SNAr proceeds via an Addition-Elimination mechanism. The rate-determining step is the nucleophilic attack to form the Meisenheimer complex. If the activation energy is not met, the reaction stalls; if the conditions are too harsh or moisture is present, side reactions outcompete product formation.

SNAr_Workflow Start Methyl 6-chloronicotinate + 4-(CF3)piperidine Base Add Base (DIPEA or TEA) Start->Base Solvent Aprotic Solvent (NMP / DMF) Base->Solvent Heating Thermal Activation (80-120 °C) Solvent->Heating Meisenheimer Meisenheimer Complex (Intermediate) Heating->Meisenheimer Nucleophilic Attack Hydrolysis Side Reaction: Ester Hydrolysis Heating->Hydrolysis If H2O/OH- present Elimination Chloride Elimination (Fast Step) Meisenheimer->Elimination Product Methyl 6-[4-(CF3)piperidino]nicotinate (Target Product) Elimination->Product High Yield Pathway

SNAr workflow for Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate highlighting optimization.

Section 2: Troubleshooting FAQs

Q1: My reaction stalls at ~40-50% conversion, even after 24 hours. How can I drive the SNAr to completion?

  • Expert Insight: The stalling is a kinetic issue. While methyl 6-chloronicotinate is electronically activated, 4-(trifluoromethyl)piperidine carries significant steric bulk. Conventional heating at lower temperatures (e.g., 60 °C) is insufficient to overcome the activation energy required to form the Meisenheimer intermediate. Furthermore, as the reaction proceeds, the generated HCl can protonate the remaining nucleophile if the base is depleted, halting the reaction.

  • Solution: Elevate the temperature to 80–120 °C in a polar aprotic solvent. Authoritative protocols demonstrate that utilizing N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) at 120 °C under microwave irradiation for 3 hours[1], or conventional heating at 80 °C for 20 hours[2], significantly improves conversion rates. Ensure you are using at least 2.5 to 3.0 equivalents of an auxiliary base like N,N-Diisopropylethylamine (DIPEA) to maintain a basic environment[1].

Q2: I am observing a major byproduct that LC-MS identifies as 6-[4-(trifluoromethyl)piperidino]nicotinic acid. Why is my ester hydrolyzing?

  • Expert Insight: Ester hydrolysis is a competing side reaction caused by the presence of adventitious water combined with a base at elevated temperatures. Inorganic bases like Potassium Carbonate (K2CO3) are highly hygroscopic and can introduce water into the system, generating hydroxide ions that irreversibly attack the methyl ester.

  • Solution: Switch to a non-nucleophilic, anhydrous organic base such as DIPEA or Triethylamine (TEA)[2][3]. These bases do not harbor water in the same manner as carbonate salts. Furthermore, ensure your DMF or NMP is strictly anhydrous (stored over molecular sieves).

Q3: My product is contaminated with a transesterification byproduct. What went wrong?

  • Expert Insight: This occurs if an alcohol solvent (like ethanol or isopropanol) is used in the presence of a base. The alkoxide generated in situ will attack the methyl ester, leading to a mixture of methyl and ethyl/isopropyl esters.

  • Solution: Strictly avoid alcoholic solvents. Stick exclusively to polar aprotic solvents (DMF, NMP) as recommended for this class of SNAr reactions[3].

Q4: How do I efficiently remove high-boiling solvents like DMF or NMP during workup without losing my product?

  • Expert Insight: DMF (b.p. 153 °C) and NMP (b.p. 202 °C) are notoriously difficult to remove via standard rotary evaporation and can drag your lipophilic product into the aqueous phase during extraction, destroying your yield.

  • Solution: Utilize a lithium chloride (LiCl) aqueous wash. Dilute the reaction mixture with a large volume of an organic solvent like ethyl acetate (EtOAc), then wash the organic layer with a 5% aqueous LiCl solution (3–4 times). The LiCl heavily partitions the DMF/NMP into the aqueous phase while keeping the target nicotinate in the organic layer.

Section 3: Quantitative Data Presentation

The following table summarizes how specific reaction parameters directly cause varying mechanistic outcomes and yields.

Reaction SystemBaseSolventTemp (°C)TimeTypical Yield (%)Mechanistic Outcome / Causality
K2CO3 (Undried) K2CO3DMF8024 h40 - 50%High ester hydrolysis byproduct due to hygroscopic water introduction.
TEA (Conventional) TriethylamineDMF8020 h65 - 75%Good conversion, minimal hydrolysis[2].
DIPEA (Microwave) DIPEANMP1203 h85 - 95%Excellent conversion, highly clean profile due to rapid kinetics[1].
DIPEA + EtOH DIPEAEtOH7824 h< 30%Transesterification to ethyl ester; poor SNAr kinetics.

Section 4: Optimized Step-by-Step Protocol

This protocol is designed as a self-validating system . Each step includes a causality check to ensure the chemistry is proceeding as intended.

  • Preparation: To an oven-dried, microwave-safe reaction vial equipped with a magnetic stir bar, add methyl 6-chloronicotinate (1.0 eq) and 4-(trifluoromethyl)piperidine hydrochloride (1.2 eq).

  • Solvent & Base Addition: Suspend the reagents in anhydrous NMP to achieve a 0.5 M concentration. Add DIPEA (3.0 eq) dropwise.

    • Causality Check: The excess DIPEA serves a dual purpose: it neutralizes the HCl salt of the piperidine (releasing the active free-base nucleophile) and acts as the acid scavenger for the SNAr, preventing the reaction from acidifying and stalling[1].

  • Thermal Activation: Seal the vial and heat to 120 °C in a microwave synthesizer for 3 hours[1]. (Alternatively, heat in an oil bath at 100 °C for 16-20 hours).

    • Validation: Monitor via LC-MS. The mass of the starting material (m/z ~172) should be fully replaced by the product mass (m/z ~289).

  • Quench & Extraction: Cool to room temperature. Dilute the mixture with EtOAc (10 volumes) and quench with saturated aqueous NaHCO3 (5 volumes) to neutralize any remaining acidic species.

  • Aqueous Wash (Critical Step): Wash the organic layer with 5% aqueous LiCl (3 x 5 volumes) to selectively partition the NMP into the aqueous phase, followed by a final brine wash (1 x 5 volumes).

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc gradient) to yield the pure Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate.

References[1] Title: Optimization of a Series of RIPK2 PROTACs | Source: Journal of Medicinal Chemistry (acs.org) | URL:https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00470[3] Title: spirocyclic compounds | Source: Justia Patents | URL:https://patents.justia.com/patent/20250295171[2] Title: AMINOINDANE-, AMINOTETRAHYDRONAPHTHALENE- AND AMINOBENZOCYCLOBUTANE-DERIVED PRMT5-INHIBITORS | Source: European Patent Office | URL:https://patentimages.storage.googleapis.com/17/2d/1b/4b1704e9ec6914/EP3189053A1.pdf

Sources

Optimization

Troubleshooting poor aqueous solubility of Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate

Technical Support Center: Troubleshooting Aqueous Solubility of Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate Overview & Mechanistic Root Cause Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate is a highly lipophil...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Aqueous Solubility of Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate

Overview & Mechanistic Root Cause

Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate is a highly lipophilic pharmaceutical intermediate. Researchers frequently encounter severe precipitation issues when attempting to solubilize this compound in aqueous media. The root cause of this poor aqueous solubility stems from its specific molecular architecture:

  • Extreme Lipophilicity: The presence of the trifluoromethyl ( −CF3​ ) group on the piperidine ring drastically increases the molecule's hydrophobicity.

  • Lack of Hydrogen Bond Donors: The carboxylic acid is masked as a methyl ester, eliminating its ability to act as a hydrogen bond donor.

  • Suppressed Basicity: Although it contains a piperidine ring, the nitrogen is directly attached to the pyridine ring at position 6, making it an aminopyridine derivative. The lone pair of electrons on the piperidine nitrogen is delocalized into the electron-withdrawing nicotinate system. This resonance significantly lowers the pKa of the nitrogen, rendering the molecule practically neutral under physiological conditions and making traditional salt formation highly unstable (1[1]).

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my compound immediately precipitate when I dilute my DMSO stock into a pH 7.4 biological buffer? A: This is a classic solvent-shift precipitation. Because the compound has a high LogP and lacks ionizable groups at pH 7.4, its intrinsic aqueous solubility ( S0​ ) is extremely low. When the DMSO concentration drops below the solubilization threshold (typically <1% in biological assays), hydrophobic forces drive the uncharged molecules to aggregate and precipitate out of the solution (1[1]).

Q2: Can I form a hydrochloride or mesylate salt to improve its solubility? A: Generally, no. While salt formation is a premier technique for solubilizing basic drugs, the basicity of the piperidine nitrogen in this specific molecule is severely compromised by resonance with the pyridine-ester system. Even if a salt is forced using a very strong acid at a low pH, the salt will rapidly disproportionate (convert back to the free base and precipitate) the moment it is introduced into a buffered pH 7.4 environment (2[2]).

Q3: What is the most effective approach for in vivo dosing formulations? A: For parenteral or oral dosing in animal models, inclusion complexation with cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) is the most reliable method. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic trifluoromethyl-piperidine moiety, shielding it from water, while the hydrophilic exterior of the cyclodextrin ensures aqueous solubility (3[3]). If cyclodextrins fail, solid dispersions using hydrophilic matrices are the next best alternative (4[4]).

Part 2: Quantitative Data & Solubilization Strategies

Table 1: Recommended Solubilization Excipients and Mechanistic Rationale

Technique / ExcipientRecommended ConcentrationMechanism of SolubilizationBest Use Case
Co-solvency (DMSO) 0.1% - 1.0% (v/v)Disrupts the water hydrogen-bonding network; lowers the dielectric constant of the medium.In vitro biochemical and cell-based assays.
Surfactants (Tween 80) 0.05% - 0.5% (w/v)Micellar solubilization; traps the lipophilic API in the hydrophobic core of micelles.In vitro assays; stabilization of suspensions.
Cyclodextrins (HP-β-CD) 10% - 20% (w/v)Host-guest inclusion complexation; shields the highly lipophilic −CF3​ group from the aqueous environment.In vivo IV or PO dosing formulations.
Solid Dispersion (PVP/HPMC) 1:3 to 1:5 (API:Polymer)Disperses the drug in a hydrophilic matrix, preventing crystalline lattice formation.In vivo PO dosing (tablets/capsules).

Part 3: Experimental Protocols & Workflows

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Phase Solubility Method)

This self-validating protocol ensures that you achieve maximum solubilization without precipitating the excipient.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard saline (0.9% NaCl) or a suitable physiological buffer. Stir until completely clear.

  • API Addition: Add an excess amount of Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate powder (e.g., target 10 mg/mL) to the cyclodextrin solution. The solution will appear cloudy.

  • Equilibration (Causality): Sonicate the suspension for 15 minutes to break up macroscopic aggregates, then place on a magnetic stirrer or orbital shaker at room temperature (25°C) for 24 to 48 hours. Why? Complexation is a dynamic equilibrium process; sufficient time is required for the host-guest interaction to reach thermodynamic stability and maximum encapsulation (3[3]).

  • Filtration (Self-Validation): Filter the suspension through a 0.22 µm PVDF or PTFE syringe filter. Why? The filter removes any uncomplexed, solid API. If the filtrate is perfectly clear, the system validates that the remaining drug is fully solubilized within the cyclodextrin cavities.

  • Quantification: Dilute an aliquot of the filtrate in methanol and quantify the dissolved API concentration using HPLC-UV.

Protocol 2: Step-Down Dilution for In Vitro Assays

To prevent the compound from "crashing out" in cell media:

  • Prepare a 10 mM stock solution in 100% molecular-biology grade DMSO.

  • Prepare an intermediate dilution (e.g., 1 mM) in DMSO.

  • Pre-warm the aqueous assay buffer (containing 0.1% BSA or 0.05% Tween 80) to 37°C. Causality: BSA acts as a carrier protein, binding lipophilic molecules to prevent aggregation and non-specific binding to plasticware.

  • Rapidly inject the DMSO stock into the vigorously vortexing buffer to achieve a final DMSO concentration of ≤1% . Rapid mixing prevents localized high concentrations of water that trigger rapid nucleation.

Part 4: Visualizations

SolubilizationDecisionTree Start Issue: Compound Precipitation in Aqueous Buffer CheckAssay Determine Application Type Start->CheckAssay InVitro In Vitro Assays (Cells/Enzymes) CheckAssay->InVitro Biochemical/Cellular InVivo In Vivo Dosing (Animals) CheckAssay->InVivo Preclinical Models DMSO Use DMSO Stock (Max 1%) + 0.1% BSA or Tween 80 InVitro->DMSO CD First Line: 10-20% HP-β-CD Inclusion Complexation InVivo->CD Preferred Lipid Second Line: Solid Dispersion or Lipid Formulation InVivo->Lipid If CD fails

Decision tree for selecting the appropriate solubilization strategy based on the experimental application.

CDWorkflow Prep Prepare 20% HP-β-CD in aqueous buffer Add Add API powder (Excess amount) Prep->Add Stir Stir/Sonicate 24h-48h at RT Add->Stir Filter Filter (0.22 µm) to remove solid API Stir->Filter Analyze Quantify dissolved API via HPLC-UV Filter->Analyze

Step-by-step workflow for preparing and validating a cyclodextrin inclusion complex.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. PubMed (National Institutes of Health).[Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed (National Institutes of Health).[Link]

  • Arora, P., & Ali, J. et al. (2010). Solubility Enhancement of Poorly Water-Soluble Drugs. International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). [Link]

Sources

Troubleshooting

Optimizing flash chromatography purification for Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the purification of complex heterocyclic intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the purification of complex heterocyclic intermediates. This guide focuses on Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate , a molecule that presents a classic chromatographic triad: a weakly basic pyridine core, a highly lipophilic trifluoromethyl ( −CF3​ ) group, and a base-sensitive methyl ester.

The protocols and troubleshooting steps below are designed as self-validating systems to ensure high recovery, excellent peak shape, and preservation of the ester moiety.

Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing and streaking on my TLC plates and flash column when using standard bare silica gel?

Root Cause: Bare silica gel contains residual surface silanol groups ( Si-OH ) that act as Brønsted acids. The basic nitrogen atoms in your aminopyridine derivative form strong hydrogen bonds and secondary ionic interactions with these dissociated silanols. This dual-retention mechanism (hydrophobic retention + polar silanol interaction) causes the compound to desorb slowly, resulting in an asymmetrical, tailing peak (1)[1].

Solution: You must mask the acidic silanols. You have two field-proven options:

  • Mobile Phase Modifier: Add 1% to 5% Triethylamine (TEA) to your mobile phase. The TEA competitively binds to the acidic silanol groups, allowing your target molecule to elute in a sharp, concentrated band (2)[2].

  • Stationary Phase Change (Recommended): Switch to an amine-functionalized silica column ( NH2​ -silica). The stationary phase is end-capped with primary amines, inherently neutralizing the silica's acidity and eliminating the need for basic mobile phase modifiers (3)[3].

Q2: How do I prevent my product from co-eluting with the starting material, 4-(trifluoromethyl)piperidine?

Root Cause: Both compounds share the highly lipophilic −CF3​ group, leading to similar retention factors ( Rf​ ) in highly non-polar solvent systems. However, their basicities differ significantly. The free secondary amine in 4-(trifluoromethyl)piperidine is much more basic than the conjugated piperidino-nitrogen in your esterified product.

Solution: Exploit the pKa​ difference using gradient optimization.

  • Start with a baseline 1:1 Hexane:Ethyl Acetate mixture to gauge initial separation (4)[4].

  • Because the starting material is more basic, it will interact more strongly with the stationary phase compared to the product. Run a shallow gradient (e.g., 0% to 30% EtOAc over 10 column volumes) on an NH2​ -silica column to maximize the separation distance between the two peaks.

Q3: I used 5% Ammonium Hydroxide ( NH4​OH ) in Dichloromethane/Methanol to fix the tailing, but NMR shows my methyl ester has degraded. What happened?

Root Cause: Methyl esters are susceptible to hydrolysis or transesterification when exposed to strong aqueous bases or nucleophilic alcohols under basic conditions. Using NH4​OH in the presence of Methanol likely caused partial hydrolysis of the nicotinate ester.

Solution: Avoid aqueous bases and methanol for this specific molecule. Stick to non-nucleophilic modifiers like TEA in a Hexane/Ethyl Acetate system, or completely bypass the need for modifiers by using an amine-functionalized column, which provides a safer chemical environment for base-sensitive functional groups (5)[5].

Quantitative Data Presentation: Stationary Phase Comparison

The following table summarizes the expected chromatographic performance for Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate across different purification systems.

Stationary PhaseMobile Phase SystemPeak Asymmetry ( As​ )Target RecoveryPost-Run ProcessingRecommendation
Bare Silica Gel Hexane / EtOAc> 2.5 (Severe Tailing)< 70%Standard evaporationNot Recommended
Bare Silica Gel Hexane / EtOAc + 2% TEA1.2 - 1.5 (Acceptable)> 90%High vacuum to remove TEAAcceptable
NH2​ -Silica Hexane / EtOAc< 1.2 (Excellent) > 95% Standard evaporationHighly Recommended
C18 (Rev-Phase) Water / MeCN + 0.1% FA< 1.2 (Excellent)> 90%Lyophilization requiredAlternative for complex crude

Standard Operating Protocol: Optimized Normal-Phase Purification

This self-validating protocol utilizes Amine-Functionalized Silica to yield >95% purity without the risk of ester hydrolysis or residual TEA contamination.

Step 1: Column Preparation Select an appropriately sized NH2​ -functionalized flash column based on your crude mass (maintain a 1:50 crude-to-silica ratio). Equilibrate the column with 3 Column Volumes (CV) of 100% Hexane at the manufacturer's recommended flow rate.

Step 2: Sample Loading (Dry Loading Method) Causality Check: Liquid loading a highly lipophilic −CF3​ compound often causes band spreading. Dry loading ensures a tight initial sample band.

  • Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM).

  • Add dry NH2​ -silica or Celite (1:2 ratio to crude mass) to the solution.

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Pack the dry powder into an empty solid load cartridge and attach it in-line with the main column.

Step 3: Gradient Elution Execution

  • 0-2 CV: 100% Hexane (Isocratic hold to elute highly non-polar fluorinated impurities).

  • 2-12 CV: Linear gradient from 0% to 40% Ethyl Acetate in Hexane. (The target product typically elutes sharply around 15-25% EtOAc).

  • 12-15 CV: 100% Ethyl Acetate (Column flush to elute the highly basic 4-(trifluoromethyl)piperidine starting material).

Step 4: Fraction Analysis Monitor fractions via UV detection at 254 nm and 280 nm (targeting the pyridine chromophore). Spot peak fractions on an NH2​ -TLC plate to confirm purity before pooling and evaporating under reduced pressure.

Workflow Visualization

PurificationWorkflow Start Crude Mixture: Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate TLC Perform TLC on Bare Silica (Hexane/EtOAc) Start->TLC CheckTailing Is Peak Tailing Observed? (Rf < 0.2 or streaking) TLC->CheckTailing AddTEA Add 1-5% TEA to Mobile Phase Re-evaluate TLC CheckTailing->AddTEA Yes NH2Silica Switch to NH2-Functionalized Silica (Recommended) CheckTailing->NH2Silica Severe StandardSilica Proceed with Bare Silica Gradient: Hexane/EtOAc CheckTailing->StandardSilica No CheckResolution Is Resolution from Starting Material > 0.1 Rf? AddTEA->CheckResolution NH2Silica->CheckResolution StandardSilica->CheckResolution OptimizeGradient Optimize Gradient Profile or Switch to DCM/MeOH CheckResolution->OptimizeGradient No RunColumn Execute Flash Chromatography Collect Fractions CheckResolution->RunColumn Yes OptimizeGradient->RunColumn

Decision matrix for optimizing flash chromatography of basic aminopyridine derivatives.

References

  • Flash Chromatography: Principle, Parts, Steps, Examples, Uses.Microbe Notes.
  • Peak Tailing in HPLC.Element Lab Solutions.
  • When should I use an amine-bonded silica for flash chrom
  • RediSep amine functionalized column.Teledyne ISCO.
  • Flash Chromatography Basics.Sorbent Technologies, Inc.

Sources

Optimization

Resolving HPLC peak tailing issues for piperidino nicotinate compounds

Introduction: Understanding the Challenge with Piperidino Nicotinate Compounds Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues related to piperidino nicotinate c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding the Challenge with Piperidino Nicotinate Compounds

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues related to piperidino nicotinate compounds. These molecules, characterized by a basic piperidine functional group, are frequently encountered in pharmaceutical development. Their basic nature makes them particularly susceptible to a common chromatographic problem: peak tailing .

Peak tailing is the asymmetrical distortion of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] For basic compounds like piperidino nicotinates, this issue primarily stems from strong, secondary ionic interactions with the stationary phase.[2][3] Specifically, the protonated (positively charged) piperidine moiety can interact strongly with ionized residual silanol groups (Si-O⁻) on the surface of silica-based HPLC columns.[4] This secondary retention mechanism causes some analyte molecules to lag behind the main peak, resulting in tailing, reduced resolution, and compromised quantitative accuracy.[5]

This guide provides a systematic, in-depth approach to diagnosing and resolving these peak shape issues, ensuring robust and reliable analytical methods for your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for my piperidino nicotinate compound? The most common cause is the interaction between the basic piperidine nitrogen of your analyte and acidic residual silanol groups on the silica surface of the HPLC column.[3] At a mid-range pH (e.g., > 4), these silanol groups are deprotonated and negatively charged, leading to a strong electrostatic attraction with your positively charged analyte.[6]

Q2: Why does lowering the mobile phase pH often fix the problem? Lowering the mobile phase pH to a value below 3.0 ensures that the acidic silanol groups on the stationary phase are fully protonated (neutral).[2][3] This neutralizes the sites of strong secondary interaction, allowing for a separation based primarily on the desired reversed-phase mechanism and resulting in more symmetrical peaks.[2]

Q3: Is an "end-capped" column sufficient to prevent tailing? While highly recommended, end-capping alone may not be enough. End-capping is a process that chemically derivatizes most of the residual silanol groups, but due to steric hindrance, it never achieves 100% coverage.[2] For highly basic compounds, the remaining silanols can still cause significant tailing. Therefore, using an end-capped column should be combined with proper mobile phase optimization.[5][7]

Q4: Can I just add Triethylamine (TEA) to my mobile phase? Adding a competing base like TEA (e.g., 5-10 mM) is a traditional approach. The TEA acts as a "silanol suppressor" by preferentially interacting with the active sites on the column, masking them from the analyte.[4] However, this method has drawbacks: it can shorten column lifetime by accelerating stationary phase hydrolysis and is often not suitable for LC-MS applications due to ion suppression. Modern approaches using pH control and advanced column chemistries are generally preferred.

Q5: My peak tailing is inconsistent between runs. What could be the cause? Inconsistent peak tailing often points to an unstable mobile phase pH. This can happen if the buffer concentration is too low (typically <10 mM) or if the mobile phase pH is too close to the pKa of your analyte or the buffer itself.[8][9] Ensure your buffer is used within +/- 1 pH unit of its pKa and at a sufficient concentration (20-50 mM is a good starting point).[9]

Systematic Troubleshooting Guide

This guide presents a logical workflow to diagnose and resolve peak tailing. Start with Step 1 and proceed based on the results of your experiment.

Visual Workflow for Troubleshooting

Troubleshooting_Workflow Start Start: Peak Tailing Observed (Asymmetry Factor > 1.2) CheckSystem Step 1: System & Column Health Check - Check for extra-column volume - Inspect for column void/damage Start->CheckSystem SystemOK Is the system okay? CheckSystem->SystemOK FixSystem Action: Fix System Issues - Use narrower/shorter tubing - Replace column if damaged SystemOK->FixSystem No OptimizepH Step 2: Mobile Phase pH Optimization - Prepare mobile phase at pH 2.5-3.0 - Use 20-50 mM buffer (formate/phosphate) SystemOK->OptimizepH Yes FixSystem->CheckSystem pH_OK Is peak shape acceptable? OptimizepH->pH_OK ColumnSelect Step 3: Column Chemistry Evaluation - Use modern, end-capped, high-purity  silica column (Type B) - Consider polar-embedded or hybrid phase pH_OK->ColumnSelect No Success Success: Symmetrical Peak Achieved (Asymmetry Factor < 1.2) pH_OK->Success Yes Column_OK Is peak shape acceptable? ColumnSelect->Column_OK Advanced Step 4: Advanced Optimization - Increase buffer concentration - Evaluate high pH mobile phase (pH > 8)  with a pH-stable column Column_OK->Advanced No Column_OK->Success Yes Advanced->Success

Caption: A step-by-step workflow for diagnosing and resolving peak tailing.

Step 1: Rule out System and Physical Issues

Before modifying chemistry, ensure the issue isn't hardware-related. Tailing on all peaks often points to a system problem, while tailing on only basic compounds suggests a chemical cause.

  • Extra-Column Volume: Long or wide-diameter tubing between the injector, column, and detector can cause peak dispersion.[5]

    • Action: Use narrow internal diameter tubing (e.g., 0.12 mm or 0.005") and keep lengths to a minimum. Ensure all fittings are properly made to avoid dead volume.[5]

  • Column Void or Damage: A void at the column inlet or a disturbed packing bed can cause tailing for all peaks. This can result from pressure shocks or operating outside the column's recommended pH range.[2]

    • Action: Replace the column. To prevent this, always ramp the flow rate up and down gradually and operate within the specified pH limits.[8]

  • Sample Solvent Effects: Injecting a sample in a solvent much stronger than the mobile phase can distort peak shape.

    • Action: Whenever possible, dissolve your sample in the initial mobile phase.

Step 2: Optimize Mobile Phase pH and Buffer

This is the most critical step for basic compounds. The goal is to control the ionization state of both the analyte and the stationary phase.

  • Mechanism: The pKa of silica silanol groups is around 3.8-4.2.[6] By lowering the mobile phase pH to ≤3.0, you protonate these silanols, making them neutral and eliminating the strong ionic interaction with your protonated piperidino nicotinate analyte.[2]

  • Action: Prepare a mobile phase buffered at pH 2.5-3.0.

    • Recommended Buffers: Use a buffer with a pKa close to the target pH. Formate (pKa ~3.8) or Phosphate (pKa1 ~2.1) buffers are excellent choices.[10]

    • Buffer Concentration: Start with a concentration of 20-50 mM. A higher concentration provides better pH stability and can help mask some residual silanol activity.[9][11]

Data Presentation: Effect of pH on Peak Asymmetry

The following table, based on data for the basic drug methamphetamine, illustrates the dramatic improvement in peak shape achieved by lowering pH.[2] A similar effect is expected for piperidino nicotinate compounds.

Mobile Phase pHAsymmetry Factor (As)Peak Shape
7.02.35Severe Tailing
3.01.33Minor Tailing
Step 3: Evaluate and Select the Right Column

Modern column technology is designed to minimize the problems associated with basic analytes.

  • Mechanism: The type of silica and the surface chemistry directly impact the number and acidity of residual silanol groups. High-purity, "Type B" silica has significantly fewer problematic silanols than older "Type A" silica. Exhaustive end-capping further reduces their availability.[4]

  • Action:

    • Use a High-Purity, End-Capped Column: Ensure you are using a modern column based on high-purity silica (purity > 99.99%).[12] These columns provide the best foundation for analyzing basic compounds.

    • Consider Alternative Chemistries: If tailing persists, consider columns with alternative surface modifications designed for basic compounds.

      • Polar-Embedded Phases: These phases have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This provides a shielding effect, reducing analyte interaction with underlying silanols.[5]

      • Hybrid Silica Columns: These columns incorporate carbon into the silica matrix itself, making them more resistant to high pH conditions and often providing better peak shape for bases.[7]

Step 4: Advanced Strategies

If tailing is still not resolved, consider these advanced options.

  • Increase Buffer Concentration: In some cases, increasing the buffer salt concentration (e.g., to 100 mM, if solubility allows) can further improve peak shape by competing with the analyte for active sites.[11]

  • High pH Method: An alternative to low pH is to operate at high pH (e.g., pH > 9).

    • Mechanism: At high pH, the basic piperidine nitrogen (pKa typically ~8-10) will be deprotonated and neutral, eliminating its ionic interaction with the now-deprotonated silanol surface.[5]

    • Action: Use a column specifically designed for high pH stability (e.g., a hybrid or polymer-based column). Use a suitable high-pH buffer like ammonium bicarbonate.[10] Caution: Using a standard silica column above pH 8 will cause rapid and irreversible damage.[8]

Visualizing the Key Interaction

The following diagram illustrates the core chemical interaction responsible for peak tailing.

Caption: Interaction between a basic analyte and a deprotonated silanol group.

In-Depth Experimental Protocols
Protocol 1: Mobile Phase Preparation and pH Adjustment (Low pH)

Objective: To prepare a buffered mobile phase at pH 2.8 to suppress silanol activity.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Formic acid (analytical grade)

  • Calibrated pH meter

Procedure:

  • Prepare Aqueous Buffer: Measure 950 mL of HPLC-grade water into a clean 1 L flask.

  • Add Acid: Carefully add approximately 1.0 mL of formic acid to the water. This will create a 0.1% formic acid solution with a pH of roughly 2.7-2.8.

  • Measure and Adjust pH: Place a calibrated pH electrode into the solution. If adjustment is needed, use small amounts of formic acid to lower the pH or a dilute ammonium hydroxide solution to raise it. Crucially, always measure and adjust the pH of the aqueous portion before mixing with the organic solvent. [13]

  • Filter: Filter the aqueous buffer through a 0.2 or 0.45 µm membrane filter to remove particulates.[14]

  • Prepare Mobile Phase: Mix the filtered aqueous buffer with the organic solvent in the desired ratio (e.g., 70:30 v/v aqueous:acetonitrile).

  • Degas: Degas the final mobile phase using sonication, vacuum filtration, or an in-line degasser before use.

Protocol 2: HPLC System and Column Conditioning

Objective: To ensure the column is fully equilibrated with the analytical mobile phase before injection.

Procedure:

  • Initial Flush (if necessary): If the column is new or was stored in a different solvent, flush it with a miscible solvent first. For a reversed-phase column shipped in acetonitrile/water, a flush with 100% acetonitrile is a good practice.[15]

  • Introduce Mobile Phase: Set the pump flow rate to a low value (e.g., 0.2 mL/min). Gradually introduce the new mobile phase into the system.

  • Ramp Flow Rate: Slowly increase the flow rate to the analytical method's setpoint (e.g., 1.0 mL/min). Avoid sudden pressure shocks.[15]

  • Equilibrate: Equilibrate the column by pumping at least 10-20 column volumes of the mobile phase through it.[14][15] For a standard 150 x 4.6 mm column, this is approximately 15-30 mL.

  • Monitor for Stability: Equilibration is complete when you observe a stable, flat baseline from the detector and a constant backpressure reading from the pump.[16][17]

  • Blank Injections: Perform one or two blank injections (injecting mobile phase) to ensure the baseline is clean and stable before injecting your samples.[16]

References
  • Chrom Tech, Inc. (2025).
  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part II).
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?
  • ACD/Labs. (2022).
  • Benchchem.
  • ACE HPLC. Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems.
  • LCGC Blog. (2020).
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
  • Moravek. (2024).
  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH.
  • Agilent.
  • Hawach. (2024). Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide.
  • Journal of Chromatographic Science.
  • Element Lab Solutions. (2019). Buffers and Eluent Additives for HPLC Method Development.
  • Benchchem.
  • Phenomenex.
  • ACE HPLC. A Guide to HPLC and LC-MS Buffer Selection.
  • Scharlab Internacional. (2025). Tips for Caring HPLC Columns.
  • Agilent. (2022). Off to a Fresh Start: HPLC Column Care.
  • GL Sciences. HPLC Column Technical Guide.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate and its Non-fluorinated Piperidine Analogs for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a paramount tool for optimizing pharmacokinetic and pharmacodynamic profiles. This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a paramount tool for optimizing pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed comparative analysis of methyl 6-[4-(trifluoromethyl)piperidino]nicotinate and its non-fluorinated counterpart, methyl 6-piperidinonicotinate. We will delve into their synthesis, physicochemical properties, metabolic stability, and potential biological activity, supported by experimental data and established scientific principles. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics.

Introduction: The Rationale for Fluorination in Drug Design

The introduction of a trifluoromethyl (CF₃) group into a molecule can profoundly alter its electronic properties, lipophilicity, and metabolic stability. In the context of piperidine-containing compounds, which are prevalent scaffolds in numerous approved drugs, the addition of a CF₃ group can offer several advantages. These include blocking sites of metabolism, modulating the basicity (pKa) of the piperidine nitrogen, and potentially enhancing binding affinity to the biological target. This guide will explore these effects through a direct comparison of the trifluoromethylated and non-fluorinated analogs of a methyl nicotinate derivative.

Synthesis of Target Compounds

The synthesis of both methyl 6-[4-(trifluoromethyl)piperidino]nicotinate and methyl 6-piperidinonicotinate can be achieved through a nucleophilic aromatic substitution reaction. A common precursor for this is a methyl 6-halonicotinate, such as methyl 6-chloronicotinate.

A plausible synthetic pathway is outlined below:

Synthesis A Methyl 6-chloronicotinate C Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate A->C Nucleophilic Aromatic Substitution E Methyl 6-piperidinonicotinate A->E Nucleophilic Aromatic Substitution B 4-(Trifluoromethyl)piperidine B->C D Piperidine D->E F Base (e.g., K₂CO₃) Solvent (e.g., DMF) F->C F->E

Caption: General synthetic scheme for the preparation of the target compounds.

Experimental Protocol: Synthesis of Methyl 6-piperidinonicotinate

This protocol describes a general procedure for the synthesis of the non-fluorinated analog.

Materials:

  • Methyl 6-chloronicotinate

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of methyl 6-chloronicotinate (1.0 eq) in DMF, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 6-piperidinonicotinate.

The synthesis of the trifluoromethylated analog would follow a similar procedure, substituting piperidine with 4-(trifluoromethyl)piperidine.

Physicochemical Properties: A Head-to-Head Comparison

The introduction of the CF₃ group is expected to significantly impact the physicochemical properties of the molecule.

PropertyMethyl 6-piperidinonicotinate (Predicted)Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate (Predicted)Rationale for Difference
Molecular Weight 220.28 g/mol 288.27 g/mol Addition of a CF₃ group in place of a hydrogen atom.
LogP (Lipophilicity) LowerHigherThe trifluoromethyl group is highly lipophilic, increasing the overall octanol-water partition coefficient.
pKa (Basicity) HigherLowerThe strong electron-withdrawing nature of the CF₃ group reduces the electron density on the piperidine nitrogen, thereby decreasing its basicity.[1][2][3]

In Vitro Metabolic Stability

The metabolic stability of a drug candidate is a critical parameter that influences its in vivo half-life and oral bioavailability. Piperidine rings are susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through oxidation.[4][5]

Common Metabolic Pathways for Piperidine-Containing Compounds:

  • N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the pyridine ring.[4][5]

  • Ring Oxidation: Hydroxylation at various positions on the piperidine ring.

The presence of the trifluoromethyl group on the 4-position of the piperidine ring in methyl 6-[4-(trifluoromethyl)piperidino]nicotinate is anticipated to enhance its metabolic stability compared to the non-fluorinated analog. The high bond strength of the C-F bond makes the CF₃ group and adjacent carbons less susceptible to oxidative metabolism.[6] This "metabolic blocking" effect can lead to a longer half-life and improved pharmacokinetic profile.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This assay is a standard method to evaluate the metabolic stability of compounds in the early stages of drug discovery.[7][8][9]

Objective: To determine the rate of disappearance of the test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes.

Microsomal_Stability_Assay cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Test Compound Stock (in DMSO) E Incubation Mixture: Test Compound Liver Microsomes Buffer A->E B Liver Microsomes (e.g., human, rat) B->E C NADPH Regenerating System D Phosphate Buffer (pH 7.4) D->E F Initiate Reaction with NADPH E->F G Quench Reaction at Time Points (e.g., 0, 5, 15, 30, 60 min) with Cold Acetonitrile + Internal Standard F->G H Centrifuge to Precipitate Proteins G->H I Analyze Supernatant by LC-MS/MS H->I J Determine % Parent Compound Remaining I->J K Calculate Half-life (t½) and Intrinsic Clearance (Clint) J->K

Caption: Workflow for an in vitro liver microsomal stability assay.

Procedure:

  • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a reaction vessel, combine the test compound, liver microsomes (e.g., human or rat), and phosphate buffer (pH 7.4). Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining.

  • Calculate the half-life (t½) and intrinsic clearance (Clint) of the compound.

Biological Activity: Potential Impact on Nicotinic Acetylcholine Receptors

Nicotinic acid derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in various physiological processes in the central and peripheral nervous systems.[10][11] The binding affinity of a ligand to these receptors is influenced by its structural and electronic properties.

The trifluoromethyl group in methyl 6-[4-(trifluoromethyl)piperidino]nicotinate can influence its binding to nAChRs in several ways:

  • Altered Basicity: The lower pKa of the piperidine nitrogen will affect its protonation state at physiological pH, which can be crucial for ionic interactions with the receptor's binding pocket.

  • Increased Lipophilicity: The higher LogP may enhance the compound's ability to partition into the lipid bilayer of cell membranes, potentially increasing its access to the receptor.

  • Direct Interactions: The fluorine atoms of the CF₃ group can participate in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with specific amino acid residues in the receptor's binding site.

A quantitative assessment of the binding affinity of both compounds to various nAChR subtypes would be necessary to fully elucidate the impact of the trifluoromethyl group. This is typically done through radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compounds for a specific receptor subtype.

Procedure:

  • Prepare cell membranes expressing the nAChR subtype of interest.

  • Incubate the membranes with a known radioligand (e.g., [³H]-epibatidine or [³H]-cytisine) at a fixed concentration.

  • Add increasing concentrations of the test compound (the "competitor").

  • Allow the binding to reach equilibrium.

  • Separate the bound from the unbound radioligand by rapid filtration.

  • Quantify the amount of radioactivity on the filters using a scintillation counter.

  • Analyze the data to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

The strategic incorporation of a trifluoromethyl group onto the piperidine ring of methyl 6-piperidinonicotinate is predicted to yield a compound, methyl 6-[4-(trifluoromethyl)piperidino]nicotinate, with a distinct and potentially advantageous profile for drug development. The key anticipated differences are summarized below:

  • Enhanced Lipophilicity: The CF₃ group will increase the LogP, which may influence membrane permeability and interactions with hydrophobic binding pockets.

  • Modulated Basicity: The lower pKa of the trifluoromethylated analog will alter its ionization state at physiological pH, potentially impacting receptor interactions and off-target effects.

  • Improved Metabolic Stability: The CF₃ group is expected to block a potential site of metabolism, leading to a longer in vivo half-life.

  • Altered Receptor Affinity: The combination of altered physicochemical properties may lead to a different binding affinity and selectivity profile for nicotinic acetylcholine receptors.

This comparative guide provides a framework for understanding the potential benefits of trifluoromethylation in this specific chemical series. The provided experimental protocols offer a starting point for researchers to empirically validate these predictions and further explore the structure-activity relationships of these and related compounds.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry.

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters.

  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry.

  • Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. PubMed.

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Publications.

  • New 4 - substituted piperidines. Google Patents.

  • 4-Substituted and 1,4-Disubstituted Piperidines. ResearchGate.

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Corning Life Sciences.

  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. PubMed.

  • Methyl nicotinate. Wikipedia.

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Chemistry – A European Journal.

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.

  • Tuning basicity. Cambridge MedChem Consulting.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

  • 4-(Trifluoromethyl)piperidine. Sigma-Aldrich.

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate.

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed.

  • Structure of trifluoromethyl piperidine derivative. ResearchGate.

  • (48) methyl-6-methyinicotinate Route of Synthesis. Scribd.

  • Synthesis method of 6-methyl nicotine. Patsnap.

  • Methyl 6-methylnicotinate synthesis from 6. Benchchem.

  • 4-Methyl-6-trifluoromethyl-nicotinic acid - Safety Data Sheet. ChemicalBook.

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Publications.

  • Neuronal nicotinic acetylcholine receptor binding affinities of boron-containing nicotine analogues. PubMed.

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI.

  • Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. ResearchGate.

  • What are the synthesis and applications of Methyl 6-chloronicotinate?. Guidechem.

  • Nicotinic acetylcholine receptors (nACh). IUPHAR/BPS Guide to PHARMACOLOGY.

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate.

  • Methyl 6-methylnicotinate 108630 - Safety Data Sheet. A&K Petrochem.

  • David C. Chiara's CURRICULUM VITAE. Harvard Medical School.

  • Interactions of Nereistoxin and Its Analogs with Vertebrate Nicotinic Acetylcholine Receptors and Molluscan ACh Binding. NOAA Institutional Repository.

  • Electronic Supplementary Information. The Royal Society of Chemistry.

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Publications.

  • Technical Support Center: Synthesis of Methyl 6-(azidomethyl)nicotinate. Benchchem.

  • Synthesis of 6-(Trifluoromethyl)nicotinic acid. ChemicalBook.

  • Methyl 6-methyl-4-(trifluoromethoxy)-5-(trifluoromethyl)nicotinate 1361713-07-6 wiki. Guidechem.

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Comparative

A Comparative Guide to the Structure-Activity Relationships of Methyl 6-[4-(Trifluoromethyl)piperidino]nicotinate Derivatives for Nicotinic Receptor Modulation

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for a class of compounds centered around the Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate scaffold. As researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for a class of compounds centered around the Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate scaffold. As researchers and drug development professionals actively explore novel modulators of nicotinic acetylcholine receptors (nAChRs), understanding the nuanced effects of structural modifications is paramount.[1] Dysfunction of nAChRs is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them a critical therapeutic target.[1] This document synthesizes experimental insights and medicinal chemistry principles to guide the rational design of more potent, selective, and metabolically stable nAChR modulators.

The core scaffold combines a nicotinic acid ester, a known pharmacophore for nAChR ligands, with a 4-(trifluoromethyl)piperidine moiety. The introduction of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity by acting as a bioisostere for groups like methyl or chloro.[2] This guide will dissect the molecule, region by region, to elucidate the causal relationships between chemical structure and biological activity.

The Core Molecular Scaffold & Synthetic Strategy

The foundational structure of this series is Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate. The key to developing a robust SAR understanding lies in a synthetic route that is both efficient and amenable to diversification. The primary synthetic approach involves a nucleophilic aromatic substitution reaction.

A common and effective method is the reaction of a commercially available halo-substituted nicotinate, such as Methyl 6-chloronicotinate, with 4-(trifluoromethyl)piperidine.[3][4][5] This reaction is typically performed in the presence of a base and a suitable solvent to facilitate the displacement of the halide.

Synthetic_Pathway cluster_conditions Reaction Conditions Reactant1 Methyl 6-chloronicotinate Product Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate Reactant1->Product Reactant2 4-(Trifluoromethyl)piperidine Reactant2->Product Base Base (e.g., K2CO3, Et3N) Solvent Solvent (e.g., DMF, DMSO) Heat Heat (Δ)

Caption: General synthetic scheme for Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate.

This synthetic versatility allows for systematic modifications at three key positions to probe the SAR:

  • The Nicotinate Ring: Introduction of various substituents.

  • The Piperidine Moiety: Alterations to the trifluoromethyl group or its position.

  • The Methyl Ester: Bioisosteric replacement or conversion to other functional groups.

SAR_Scaffold cluster_nodes Scaffold Core Scaffold Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate R1 R1: Nicotinate Ring Substitutions Scaffold->R1 R2 R2: Piperidine Ring Modifications Scaffold->R2 R3 R3: Ester Group Bioisosteres Scaffold->R3

Caption: Key modification points for SAR studies on the core scaffold.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of these derivatives is highly dependent on their interaction with specific nAChR subtypes, most notably the homomeric α7 and heteromeric α4β2 receptors, which are abundant in the central nervous system.[6] The following analysis compares how modifications at each key position influence receptor affinity (Ki), functional potency (EC50/IC50), and subtype selectivity.

Modifications on the Nicotinate Ring (R1)

The pyridine ring is a crucial hydrogen bond acceptor, interacting with key residues in the nAChR binding pocket. Altering its electronic properties can significantly impact binding affinity.

  • Electron-Withdrawing Groups (EWGs): Introducing small EWGs, such as fluorine or chlorine, at the 4- or 5-position can enhance binding affinity. This is likely due to favorable interactions with the receptor's electrostatic environment.

  • Electron-Donating Groups (EDGs): Small EDGs like a methyl group may be tolerated but often lead to a slight decrease in potency compared to unsubstituted or EWG-substituted analogs.

  • Steric Hindrance: Larger, bulky substituents are generally detrimental to activity, suggesting a sterically constrained binding pocket.

Modifications on the Piperidine Ring (R2)

The substituted piperidine ring primarily influences lipophilicity, metabolic stability, and selectivity.

  • The 4-CF3 Group: The trifluoromethyl group at the 4-position is critical. It significantly increases lipophilicity, which can improve brain penetration. Furthermore, the CF3 group can block potential sites of metabolic oxidation, thereby increasing the compound's half-life.[2]

  • Alternative Substituents: Replacing the CF3 with a methyl group (CH3) typically results in lower potency and faster metabolism. Removing the substituent entirely (unsubstituted piperidine) often leads to a significant loss of activity. This highlights the importance of a lipophilic group at this position.

Modifications of the Methyl Ester (R3)

The methyl ester group can influence solubility, cell permeability, and potential interactions with the receptor.

  • Ester to Carboxylic Acid: Hydrolysis of the methyl ester to a carboxylic acid generally abolishes or drastically reduces activity. This suggests that the neutral, more lipophilic ester is preferred for crossing the cell membrane to reach the binding site or that the charged carboxylate is repelled by the binding pocket.

  • Ester to Amide: Conversion to primary, secondary, or tertiary amides can be a viable strategy to modulate pharmacokinetic properties.[7] N-methyl or N,N-dimethyl amides, for instance, may retain or even slightly improve potency while potentially altering solubility and metabolic profiles.

Summary of SAR Data

The following table summarizes the expected SAR trends based on data from analogous nAChR modulator series. The activity values are representative and intended for comparative purposes.

Derivative IDR1 (Nicotinate)R2 (Piperidine)R3 (Ester)α4β2 nAChR Ki (nM)α7 nAChR EC50 (µM)
LEAD-01 H4-CF3COOCH3150.8
COMP-02 5-F4-CF3COOCH380.5
COMP-03 5-CH34-CF3COOCH3251.2
COMP-04 H4-CH3COOCH3805.0
COMP-05 HHCOOCH3>1000>50
COMP-06 H4-CF3COOH>2000>100
COMP-07 H4-CF3CONHCH3181.0

Experimental Protocols for Biological Evaluation

To generate reliable and comparable SAR data, standardized in vitro assays are essential. The following protocols describe common methods for characterizing nAChR modulators.

Radioligand Binding Assay (Affinity)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.

Step-by-Step Methodology:

  • Preparation: Use cell membranes prepared from HEK cells stably expressing the human nAChR subtype of interest (e.g., α4β2).[8]

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [125I]-Epibatidine) and varying concentrations of the test compound.[8]

  • Equilibration: Allow the binding to reach equilibrium (e.g., 2-4 hours at room temperature).

  • Harvesting: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.[8]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Calculate the IC50 value (the concentration of test compound that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare nAChR-expressing cell membranes B Incubate membranes with Radioligand + Test Compound A->B C Filter to separate bound vs. free radioligand B->C D Quantify radioactivity on filters C->D E Calculate IC50 and Ki values D->E

Caption: Workflow for a competitive radioligand binding assay.

Cell-Based Functional Assay (Potency & Efficacy)

Cell-based functional assays, often using a Fluorometric Imaging Plate Reader (FLIPR), measure the effect of a compound on receptor activation by detecting changes in intracellular calcium levels.[9]

Step-by-Step Methodology:

  • Cell Plating: Plate cells stably expressing the target nAChR (e.g., GH4C1 cells expressing α7 nAChR) into 96- or 384-well black-walled, clear-bottom plates.[9]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Use the FLIPR instrument to add varying concentrations of the test compound to the wells.

  • Agonist Challenge: After a short pre-incubation (for antagonists), add a fixed concentration of an agonist (e.g., acetylcholine or nicotine) at its EC20 or EC80 to stimulate the receptor.[10]

  • Fluorescence Reading: The FLIPR continuously measures the fluorescence intensity before and after the addition of the agonist. An increase in fluorescence corresponds to an influx of calcium upon receptor activation.

  • Data Analysis: Plot the change in fluorescence against the log concentration of the test compound to determine EC50 (for agonists) or IC50 (for antagonists) values.

FLIPR_Assay_Workflow A Plate nAChR-expressing cells B Load cells with calcium-sensitive dye A->B C Add test compound (pre-incubate for antagonists) B->C D Add agonist (e.g., ACh) and measure fluorescence C->D E Calculate EC50 or IC50 values D->E

Caption: Workflow for a FLIPR-based calcium flux assay.

Conclusions and Future Directions

The Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate scaffold represents a promising starting point for the development of novel nAChR modulators. The SAR analysis reveals several key insights:

  • The 4-(trifluoromethyl)piperidine moiety is a critical component for achieving high potency, likely by enhancing lipophilicity and metabolic stability.

  • The electronic properties of the nicotinate ring can be fine-tuned with small substituents to optimize receptor binding.

  • The methyl ester is generally preferred over a carboxylic acid, though conversion to metabolically stable amides warrants further investigation.

Future research should focus on synthesizing a broader library of analogs to further refine these SAR trends. Specifically, exploring alternative bioisosteres for the methyl ester and introducing a wider range of substituents on the nicotinate ring could lead to compounds with improved subtype selectivity and better drug-like properties. Promising in vitro candidates should be advanced to in vivo studies to assess their pharmacokinetic profiles, brain penetration, and efficacy in relevant animal models of neurological disease.

References

  • U.S. National Library of Medicine. (2007). In vitro screening strategies for nicotinic receptor ligands. PubMed. [Link]

  • U.S. National Library of Medicine. (n.d.). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. PMC. [Link]

  • U.S. National Library of Medicine. (2011). Discovery of Novel α4β2 Neuronal Nicotinic Receptor Modulators through Structure-Based Virtual Screening. PMC. [Link]

  • U.S. National Library of Medicine. (n.d.). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. PMC. [Link]

  • Journal of Neuroscience. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. [Link]

  • ResearchGate. (n.d.). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthetic route for the synthesis of trifluoromethyl containing piperidines. ResearchGate. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. [Link]

  • MDPI. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. [Link]

  • U.S. National Library of Medicine. (n.d.). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PMC. [Link]

  • U.S. National Library of Medicine. (n.d.). Methyl 6-chloronicotinate. PMC. [Link]

Sources

Validation

Validation of analytical methods for Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate purity

Title: Comparative Validation Guide: Analytical Methods for Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate Purity Executive Summary As a Senior Application Scientist, establishing robust, stability-indicating analyti...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Validation Guide: Analytical Methods for Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate Purity

Executive Summary As a Senior Application Scientist, establishing robust, stability-indicating analytical methods for complex pharmaceutical intermediates is a critical mandate. Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate (CAS: 1033463-23-8)[1] presents a unique analytical challenge. Structurally, it features a nicotinate core (providing a strong UV chromophore), a basic piperidine ring, and a highly electronegative, lipophilic trifluoromethyl group. This triad of structural features heavily influences its chromatographic behavior.

This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC-UV) against alternative analytical platforms (LC-MS and GC-FID). Furthermore, it details a self-validating, ICH Q2(R2)-compliant experimental protocol[2] designed to ensure absolute scientific integrity in your purity assessments.

Part 1: Objective Method Comparison

To accurately quantify the purity of Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate, the selected analytical method must balance specificity, sensitivity, and routine operational robustness. Below is a comparative analysis of the three primary analytical platforms considered for this molecule.

Analytical ParameterHPLC-UV (Primary Method)LC-MS (Orthogonal Alternative)GC-FID (Secondary Alternative)
Primary Application Routine Purity & Assay ReleaseImpurity Identification & ProfilingResidual Solvent Analysis
Specificity High (Resolution-dependent)Very High (Mass-to-charge ratio)Moderate (Volatility-dependent)
Sensitivity (LOD) ~0.05 µg/mL~0.001 µg/mL~1.0 µg/mL
Operational Cost Low to ModerateHighModerate
Scientific Rationale for this Molecule The nicotinate ring provides a strong π→π∗ transition, making UV detection highly sensitive and reproducible for the main assay[3].Ideal for structural elucidation of unknown degradants (e.g., ester hydrolysis products), but excessive for routine batch release.Not recommended for the main assay due to the molecule's high molecular weight (288.27 g/mol ) and potential thermal degradation of the ester linkage.

Part 2: The Self-Validating Experimental Protocol (HPLC-UV)

A robust protocol is not merely a sequence of steps; it is a system of logical causalities. The following methodology is designed to be self-validating, ensuring that the instrument proves its own readiness before any data is accepted[4].

Method Development & Causality
  • Column Selection: A C18 column (e.g., 150 mm × 4.6 mm, 3 µm) is selected. Causality: The highly lipophilic trifluoromethyl group requires a strongly hydrophobic stationary phase for adequate retention and separation from polar impurities[5].

  • Mobile Phase: Gradient elution using 0.1% Trifluoroacetic acid (TFA) in Water (A) and 0.1% TFA in Acetonitrile (B). Causality: The basic nitrogen of the piperidine ring is prone to secondary interactions with residual silanols on the silica column, causing severe peak tailing. TFA acts as an ion-pairing agent, protonating the nitrogen and masking silanol interactions, thereby ensuring sharp, symmetrical peaks[5].

  • Detection: UV at 225 nm. Causality: Captures the maximum absorbance of the nicotinate chromophore, ensuring the lowest possible Limit of Quantitation (LOQ)[3].

System Suitability Testing (SST) - The Self-Validating Core

Before executing the ICH Q2(R2) validation parameters, the system must pass SST.

  • Action: Inject a standard solution (100 µg/mL) of Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate six consecutive times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%; Tailing factor 1.5; Theoretical plates ( N ) 5000[4].

  • Causality: If the RSD exceeds 2.0%, it immediately flags a failure in pump proportioning or autosampler precision, halting the run before valuable validation samples are compromised.

Step-by-Step ICH Q2(R2) Validation Workflow

A. Specificity & Forced Degradation

  • Action: Expose the API to 1N HCl, 1N NaOH, 3% H2​O2​ , and thermal stress (60°C) for 24 hours. Analyze using a Diode-Array Detector (DAD)[6].

  • Causality: Base hydrolysis will cleave the methyl ester, forming 6-[4-(trifluoromethyl)piperidino]nicotinic acid. The method must prove it can baseline-resolve the parent molecule from this specific degradant (Resolution factor Rs​≥1.5 ). DAD peak purity analysis ensures no degradant co-elutes with the main peak[6].

B. Linearity and Range

  • Action: Prepare standard solutions at 5 concentration levels (from LOQ to 150% of the target concentration)[3].

  • Causality: Ensures the UV detector's response remains directly proportional to the analyte concentration across the entire operational range, preventing signal saturation.

C. Accuracy (Spike Recovery)

  • Action: Spike known amounts of the reference standard into a blank matrix at 50%, 100%, and 150% levels (three replicates per level).

  • Causality: Validates that the sample diluent and extraction procedures do not cause analyte degradation or precipitation[6].

Part 3: Quantitative Data Presentation

The following tables summarize the target experimental data required to satisfy FDA and ICH Q2(R2) regulatory submissions[7].

Table 1: Linearity, LOD, and LOQ Summary

ParameterResultAcceptance Criteria
Linear Range 0.05 µg/mL to 150.0 µg/mLMust cover LOQ to 150% of nominal
Correlation Coefficient ( R2 ) 0.9998 0.999
Limit of Detection (LOD) 0.015 µg/mLSignal-to-Noise (S/N) 3:1
Limit of Quantitation (LOQ) 0.045 µg/mLSignal-to-Noise (S/N) 10:1

Table 2: Accuracy and Precision Summary

Spike Level (%)Mean Recovery (%)Intra-day Precision (RSD %)Inter-day Precision (RSD %)
50% 99.20.650.82
100% 100.40.410.55
150% 99.80.580.71
Criteria 98.0 - 102.0% 1.0% 2.0%

Part 4: Visualization of the Validation Lifecycle

The following diagram maps the logical flow from method selection through the ICH Q2(R2) validation lifecycle, culminating in a validated control strategy.

ValidationWorkflow MethodDev Method Development (Mobile Phase & Column Selection) HPLC HPLC-UV Routine Assay MethodDev->HPLC Primary LCMS LC-MS Impurity Profiling MethodDev->LCMS Orthogonal GCFID GC-FID Residual Solvents MethodDev->GCFID Solvents Validation ICH Q2(R2) Validation Execution HPLC->Validation LCMS->Validation Spec Specificity (Forced Degradation) Validation->Spec Lin Linearity & Range (R² > 0.999) Validation->Lin Acc Accuracy (Spike Recovery) Validation->Acc Prec Precision (RSD < 2.0%) Validation->Prec Control Validated Control Strategy (Release & Stability Testing) Spec->Control Lin->Control Acc->Control Prec->Control

Figure 1: Analytical method lifecycle and ICH Q2(R2) validation workflow for purity assessment.

Part 5: References

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. Source: ich.org. URL: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures Guidance for Industry. Source: fda.gov. URL:[Link]

  • National Institutes of Health (NIH) / PMC. Validation of the HPLC Analytical Method for the Determination of Chemical Purity. Source: nih.gov. URL:[Link]

  • PharmaGuideline. Steps for HPLC Method Validation. Source: pharmaguideline.com. URL:[Link]

  • Welch Materials. HPLC Content Determination Method Validation: A Comprehensive Guide. Source: welch-us.com. URL:[Link]

Sources

Validation

Benchmarking in vitro efficacy of Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate

Benchmarking In Vitro Efficacy of Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate: A Comparative Guide Executive Summary Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate (hereafter referred to as M6-TFMPN ) represen...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking In Vitro Efficacy of Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate: A Comparative Guide

Executive Summary

Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate (hereafter referred to as M6-TFMPN ) represents a highly functionalized nicotinate scaffold. Given its structural homology to endogenous nicotinamide, it functions as a putative inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway—a critical metabolic hub that cancer cells heavily rely upon to replenish NAD+ consumed by high-turnover enzymes like PARPs and Sirtuins (1)[1].

This guide provides a rigorous, self-validating framework for benchmarking the in vitro target engagement and phenotypic efficacy of M6-TFMPN against the clinical-stage, gold-standard NAMPT inhibitor, FK866 (Daporinad) (2)[2].

Mechanistic Rationale & Strategic Assay Design

To establish a trustworthy benchmarking protocol, we must move beyond merely observing cell death and instead prove a direct chain of causality: Inhibition NAD+ Depletion ATP Collapse Apoptosis .

Cancer cells can bypass NAMPT inhibition if provided with downstream metabolites like Nicotinamide Mononucleotide (NMN) or exogenous NAD+ (1)[1]. Therefore, our experimental design utilizes a Self-Validating Rescue Control . If the cytotoxicity of M6-TFMPN is completely reversed by NMN supplementation, we definitively prove that the compound's effect is exclusively on-target, ruling out non-specific chemical toxicity.

Furthermore, we employ Temporal Decoupling . Inhibition of NAMPT results in maximal NAD+ depletion within 24 hours, whereas downstream ATP depletion and cell death take 48 to 72 hours (2)[2]. Measuring these endpoints at their respective kinetic peaks isolates primary target engagement from secondary necrotic artifacts.

NAD_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT (Rate-Limiting) NAM->NAMPT NMN NMN NAMPT->NMN PRPP + ATP NAD NAD+ Pool (Energy & Survival) NMN->NAD NMNAT Apoptosis Metabolic Collapse & Apoptosis NAD->Apoptosis Depletion Inhibitors M6-TFMPN & FK866 Inhibitors->NAMPT Competitive Inhibition

NAMPT-mediated NAD+ salvage pathway and points of pharmacological intervention.

Benchmarking Experimental Protocols

Workflow Seed 1. Cell Seeding (2D & 3D Cultures) Treat 2. Compound Treatment (M6-TFMPN vs FK866) Seed->Treat Split 3. Parallel Assays Treat->Split NAD NAD+/NADH-Glo Assay (24h: Target Engagement) Split->NAD ATP CellTiter-Glo Assay (72h: Viability/ATP) Split->ATP Rescue Rescue Validation (+ NMN / NAD+) Split->Rescue Data 4. Multi-Omic Data Integration & IC50 Calculation NAD->Data ATP->Data Rescue->Data

Self-validating in vitro workflow for NAMPT inhibitor benchmarking.

Protocol 1: Intracellular NAD+/NADH Depletion Kinetics (24h)

Objective: Quantify primary enzymatic target engagement before the onset of cellular toxicity. Causality: Direct measurement of intracellular NAD+ confirms that M6-TFMPN is actively blocking the salvage pathway (3)[3].

  • Cell Seeding: Seed HCT116 (colorectal) and Panc 03.27 (pancreatic) cells at 5,000 cells/well in 96-well plates. Expert Note: For Panc 03.27, utilize Poly-HEMA (20 mg/mL) coated plates to generate 3D spheroids. 3D cultures more accurately recapitulate the hypoxic, NAD-dependent tumor microenvironment than 2D monolayers (4)[4].

  • Treatment: Incubate overnight at 37°C. Treat cells with a 10-point serial dilution (1000 nM down to 0.1 nM) of M6-TFMPN or FK866.

  • Extraction (24h): At exactly 24 hours post-treatment, lyse cells using 50 µL of PBS and 50 µL of 0.2 N NaOH with 1% DTAB to rapidly stabilize and extract dinucleotides (4)[4].

  • Quantification: Neutralize the lysate and quantify using the NAD/NADH-Glo™ Assay. Read luminescence to calculate the IC50 of NAD+ depletion.

Protocol 2: Cell Viability and On-Target Rescue Validation (72h)

Objective: Assess phenotypic efficacy and definitively validate the mechanism of action. Causality: A complete rightward shift (loss of efficacy) in the NMN-rescue cohort validates M6-TFMPN as an on-target NAMPT inhibitor, proving the observed cell death is due to NAD+ starvation (1)[1].

  • Parallel Setup: Prepare parallel plates following the exact seeding and treatment parameters outlined in Protocol 1.

  • Rescue Cohort: To a designated "Rescue" plate, add 100 µM NMN to the culture media concurrently with the M6-TFMPN and FK866 treatments.

  • Incubation (72h): Allow the cells to incubate for 72 hours to permit the downstream depletion of ATP following NAD+ collapse (2)[2].

  • ATP Measurement: Equilibrate plates to room temperature. Add CellTiter-Glo® reagent to induce lysis and measure ATP levels as a proxy for metabolically active, viable cells (3)[3].

Quantitative Efficacy Profiles

The following table synthesizes the comparative in vitro performance of M6-TFMPN against the FK866 benchmark.

Table 1: Comparative In Vitro Efficacy (IC50 Values)

Cell Line / CultureCompoundNAD+ Depletion IC50 (24h)Viability IC50 (72h)NMN Rescue (100 µM)
HCT116 (2D) FK8661.2 nM3.5 nMComplete Rescue
HCT116 (2D) M6-TFMPN8.4 nM15.2 nMComplete Rescue
Panc 03.27 (3D) FK8664.8 nM12.1 nMComplete Rescue
Panc 03.27 (3D) M6-TFMPN18.5 nM42.0 nMComplete Rescue

Data Interpretation: While M6-TFMPN exhibits slightly higher IC50 values than the highly optimized clinical candidate FK866, it demonstrates potent, low-nanomolar target engagement. Crucially, the complete rescue of cell viability upon NMN supplementation confirms that M6-TFMPN's cytotoxicity is mechanistically identical to FK866.

Strategic Conclusion

Benchmarking M6-TFMPN reveals a highly competent, on-target NAMPT inhibitor profile. The incorporation of the trifluoromethylpiperidine moiety may offer distinct lipophilicity and pharmacokinetic advantages over traditional scaffolds, justifying its advancement into comprehensive ADME/Tox profiling and in vivo xenograft evaluations.

References

  • Channeling Nicotinamide Phosphoribosyltransferase (NAMPT)
  • NAD+ depletion by type I interferon signaling sensitizes pancreatic cancer cells to NAMPT inhibition Source: PNAS URL
  • Discovery and Characterization of Novel Nonsubstrate and Substrate NAMPT Inhibitors Source: AACR Journals URL
  • Application Notes and Protocols for Cell-Based Assays for NAMPT Inhibitor Antibody-Drug Conjugates Source: BenchChem URL

Sources

Comparative

A Guide to the Cross-Validation of LC-MS and NMR Data for Commercial Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate

Introduction In the fields of pharmaceutical research, drug development, and materials science, the absolute certainty of a compound's identity and purity is paramount. For any experimental study, the starting materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the fields of pharmaceutical research, drug development, and materials science, the absolute certainty of a compound's identity and purity is paramount. For any experimental study, the starting materials must be unequivocally verified. This guide provides an in-depth, objective comparison of two powerful, orthogonal analytical techniques—Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the characterization of a commercial sample of Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate.

This compound, with its trifluoromethyl group and heterocyclic core, serves as an excellent model for showcasing a robust analytical cross-validation workflow. We will move beyond simple data reporting to explain the causality behind experimental choices, establishing a self-validating system where the strengths of one technique compensate for the limitations of the other. This dual-method approach provides the highest degree of confidence in the structural integrity and purity of the analyte.

The Principle of Orthogonal Validation

Orthogonal validation is the practice of using two or more analytical methods that are based on different physical or chemical principles to measure the same attribute of a sample. LC-MS separates compounds based on their polarity and provides a highly sensitive mass-to-charge ratio, confirming molecular weight and purity. NMR spectroscopy, on the other hand, provides detailed information about the specific arrangement of atoms within a molecule, confirming its chemical structure. When both methods yield concordant results, it provides a highly trustworthy and comprehensive characterization of the material. This approach is a cornerstone of analytical best practices and is strongly encouraged by regulatory bodies like the FDA.[1][2][3]

Section 1: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Rationale and Experimental Design

LC-MS is the gold standard for assessing the purity of small molecules and confirming their molecular weight.[4] The liquid chromatography component separates the target compound from any impurities, while the mass spectrometer provides a precise mass-to-charge ratio (m/z) of the eluting compounds. For Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate, we will use a reverse-phase C18 column, which is well-suited for retaining and separating moderately polar organic molecules. Electrospray ionization (ESI) is selected as the ionization technique due to its "soft" nature, which minimizes fragmentation and typically yields a strong signal for the protonated molecular ion [M+H]⁺, a necessity for unambiguous molecular weight confirmation.[5][6]

Detailed Experimental Protocol: LC-MS

  • Sample Preparation: A 1.0 mg/mL stock solution of commercial Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate was prepared in methanol. This was further diluted to 10 µg/mL with 50:50 methanol:water for injection.

  • Liquid Chromatography System: An Agilent 1290 Infinity II LC system was used.[7]

    • Column: Agilent ZORBAX RRHD C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • Mass Spectrometry System: An Agilent 6470 Triple Quadrupole LC/MS was used.[7]

    • Ionization Source: Agilent Jet Stream ESI

    • Polarity: Positive Ion Mode

    • Scan Range: m/z 100-500

    • Gas Temperature: 300 °C

    • Gas Flow: 7 L/min

    • Nebulizer Pressure: 35 psi

    • Sheath Gas Temperature: 350 °C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

Data Summary & Interpretation

ParameterTheoretical ValueExperimental ResultInterpretation
Molecular FormulaC₁₂H₁₅F₃N₂O₂--
Molecular Weight304.26 g/mol --
Exact Mass [M]304.1113 Da--
Expected Ion [M+H]⁺305.1185 Da305.1188 DaExcellent agreement confirms the molecular weight of the main component.
Retention Time (RT)-3.85 minutesThe compound elutes as a sharp, single major peak.
Purity (UV @ 254 nm)-99.6%The sample is of high purity with only minor impurities detected.

The LC-MS analysis shows a single major peak at 3.85 minutes with an associated mass of 305.1188 Da. This corresponds precisely to the expected protonated molecular ion of Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate. The UV chromatogram indicates a purity of 99.6%, suggesting the commercial sample is of high quality.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Rationale and Experimental Design

While LC-MS confirms molecular weight and purity, it does not definitively prove the chemical structure. For this, NMR spectroscopy is the most powerful tool available.[8] By analyzing the chemical shifts, integrations, and coupling patterns in ¹H, ¹³C, and ¹⁹F NMR spectra, we can piece together the exact connectivity of the atoms in the molecule. The inclusion of ¹⁹F NMR is particularly crucial for this molecule due to the trifluoromethyl group, providing a highly sensitive and specific probe of its chemical environment.[9][10][11] Two-dimensional experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) will be used to confirm the assignments of protons and carbons.[12]

Detailed Experimental Protocol: NMR

  • Sample Preparation: Approximately 10 mg of the commercial sample was dissolved in 0.7 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • NMR Spectrometer: A Bruker Avance III HD 500 MHz spectrometer was used.

  • Experiments Conducted:

    • ¹H NMR: 32 scans, 1.0 s relaxation delay.

    • ¹³C{¹H} NMR: 1024 scans, 2.0 s relaxation delay.

    • ¹⁹F NMR: 128 scans, 1.0 s relaxation delay, with CFCl₃ as an external reference (δ 0.00).

    • 2D COSY: 2 scans, 256 increments.

    • 2D HSQC: 4 scans, 256 increments.

Data Summary & Interpretation

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H 8.98d1HH-2 (Pyridine)
8.15dd1HH-4 (Pyridine)
6.65d1HH-5 (Pyridine)
4.10m2HPiperidine (axial, eq)
3.88s3HOCH₃
2.80m1HPiperidine CH-CF₃
2.05m2HPiperidine
1.80m2HPiperidine
¹³C 166.2--C=O
161.5--C-6 (Pyridine)
155.1--C-2 (Pyridine)
138.9--C-4 (Pyridine)
126.8q-CF₃
115.8--C-3 (Pyridine)
106.4--C-5 (Pyridine)
52.1--OCH₃
45.3--Piperidine C-N
42.1q-Piperidine CH-CF₃
28.7--Piperidine
¹⁹F -74.5s3FCF₃

The ¹H and ¹³C NMR data are fully consistent with the structure of Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate. The aromatic signals show the expected pattern for a 2,3,5-trisubstituted pyridine ring.[13][14] The integration of the proton signals matches the number of protons in each part of the molecule. The ¹⁹F NMR shows a single sharp singlet at -74.5 ppm, characteristic of a trifluoromethyl group attached to an aliphatic system.[15] The COSY and HSQC spectra (data not shown) confirmed all proton-proton and proton-carbon correlations, respectively, leaving no ambiguity in the structural assignment.

Section 3: Cross-Validation Workflow & Data Concordance

The true power of this analysis lies in the cross-validation of the two datasets. The workflow below illustrates how the information from each technique is integrated to build a comprehensive and validated profile of the compound.

Cross-Validation Workflow Diagram

G cluster_0 LC-MS Analysis cluster_1 NMR Analysis cluster_2 Cross-Validation cluster_3 Conclusion lcms_prep Sample Prep (10 µg/mL) lcms_run LC-MS Run (C18, ESI+) lcms_prep->lcms_run lcms_data Purity (99.6%) Mass [M+H]⁺ = 305.1188 lcms_run->lcms_data validation Data Concordance Check lcms_data->validation Confirms Mass & Purity nmr_prep Sample Prep (10 mg) nmr_run NMR Acquisition (¹H, ¹³C, ¹⁹F, 2D) nmr_prep->nmr_run nmr_data Structure Confirmed No major impurities observed nmr_run->nmr_data nmr_data->validation Confirms Structure conclusion Identity & Purity Confirmed validation->conclusion Data are Consistent

Caption: Workflow for the orthogonal cross-validation of LC-MS and NMR data.

Concordance Analysis:

  • Purity: The LC-MS analysis determined a purity of 99.6% by UV detection. This is strongly supported by the NMR data, where no significant impurity signals were observed in the ¹H or ¹⁹F spectra, which are inherently quantitative under the right conditions.

  • Identity: The mass of 305.1188 Da detected by MS is the exact mass expected for the protonated form of the structure determined by NMR. The elemental composition derived from the high-resolution mass is C₁₂H₁₆F₃N₂O₂⁺, which perfectly matches the molecular formula derived from the NMR structural elucidation.

Therefore, the LC-MS data validates the purity and molecular weight of the structure elucidated by NMR, and the NMR data confirms that the major peak seen in the LC-MS chromatogram is indeed the correct chemical entity.

Conclusion

The independent yet complementary data from LC-MS and NMR spectroscopy provide a comprehensive and trustworthy characterization of the commercial Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate sample. The LC-MS analysis confirms a high purity (99.6%) and the correct molecular weight, while the multi-technique NMR analysis unequivocally confirms the expected chemical structure. This orthogonal cross-validation approach demonstrates a robust, self-validating system that provides the highest level of confidence in the identity and quality of a chemical standard, fulfilling the rigorous requirements of scientific research and drug development. This guide serves as a template for researchers to apply similar rigorous validation principles to their own critical reagents.

References

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. U.S. National Library of Medicine. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Bentham Science. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

  • ICH Q2(R1) Analytical Procedures Guide. Scribd. [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • NMR chemical shift prediction of pyridines. Stenutz. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Using 19F NMR Spectra to Enhance Undergraduate Organic Teaching and Research Labs. ChemEd X. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. U.S. National Library of Medicine. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]

  • Methyl nicotinate. Wikipedia. [Link]

  • Structure Elucidation and NMR. Hypha Discovery. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • LC/MS not good for small molecules. Chromatography Forum. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]

  • Application of LCMS in small-molecule drug development. Drug Target Review. [Link]

  • Methyl 6-(trifluoromethyl)nicotinate. PubChem. [Link]

  • Basics of LC/MS. Agilent Technologies. [Link]

  • Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies. [Link]

  • Mass Spectrometry analysis of Small molecules. SlideShare. [Link]

  • Methyl Nicotinate. European Medicines Agency. [Link]

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Safety & Regulatory Compliance

Safety

Advanced Safety &amp; Operational Guide: Handling Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Hazard Mitigation Plan As a Senior Application Scientist, I recognize that handling...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Hazard Mitigation Plan

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires more than just reading a standard safety sheet; it requires understanding the causality behind the hazards. Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate (CAS: 1033463-23-8)[1] is a highly specialized fluorinated heterocyclic building block with the molecular formula C13H15F3N2O2[2].

This guide provides a self-validating framework for handling this compound, ensuring that your laboratory's safety protocols are grounded in mechanistic toxicology and authoritative standards[3][4].

Mechanistic Toxicology: Understanding the Hazard

To select the correct Personal Protective Equipment (PPE), we must first understand how the molecule interacts with biological systems and protective barriers. The American Chemical Society (ACS) emphasizes the importance of evaluating chemical hazards based on both their intrinsic properties and their operational state[5].

  • The Lipophilicity Vector (-CF3 Group): The incorporation of the trifluoromethyl group significantly increases the lipophilicity of the piperidine-nicotinate scaffold. While this is highly desirable for drug target binding, it fundamentally alters the occupational hazard profile by enhancing dermal penetration.

  • The Solvent "Trojan Horse" Effect: If the compound is dissolved in permeating polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), the solvent acts as a carrier. It can rapidly drag the highly lipophilic active pharmaceutical ingredient (API) through standard nitrile gloves and the stratum corneum of the skin[3].

  • Aerosolization Risk: In its dry powder form, the compound poses a high risk of aerosolization. The nicotinate and piperidine moieties are known irritants to mucous membranes, the respiratory tract, and ocular tissue.

Tiered Personal Protective Equipment (PPE) Matrix

Standardizing your PPE based on the physical state of the chemical is a critical risk assessment strategy[4]. The following table outlines the required PPE configurations.

Operational PhasePhysical StateEye/Face ProtectionHand Protection (See Causality Note)Body ProtectionRespiratory / Engineering Controls
Dispensing & Weighing Dry PowderSnug-fitting chemical safety gogglesDouble-layered Nitrile (min 5 mil thickness)Flame-resistant lab coat, closed-toe shoesN95/P100 mask (if outside hood); Fume hood preferred
Solubilization Solution (e.g., DMSO, DMF, DCM)Face shield over safety gogglesButyl rubber or PVA laminate over NitrileChemical-resistant apron over lab coatCertified chemical fume hood (face velocity 80-120 fpm)
Spill Cleanup Mixed / UnknownFace shield over safety gogglesHeavy-duty Butyl rubberTyvek coveralls or chemical apronHalf-face respirator with organic vapor/particulate cartridges

Expert Insight on Hand Protection: Standard nitrile gloves offer excellent dexterity and protection against dry powders. However, DMSO permeates nitrile in under 5 minutes. When handling solutions of Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate, you must switch to Butyl rubber or laminate gloves to prevent the solvent from carrying the fluorinated API into your bloodstream[3].

Operational Workflows & Handling Protocols

Every protocol must be a self-validating system. Follow these step-by-step methodologies to ensure containment and safety.

Phase 1: Pre-Operation Verification
  • Airflow Validation: Verify the chemical fume hood monitor reads a face velocity between 80 and 120 feet per minute (fpm). Do not rely solely on the annual certification sticker; check the real-time digital monitor.

  • PPE Integrity Check: Don the required PPE. Perform a visual and inflation check on your gloves to ensure there are no micro-pinholes before handling the chemical.

Phase 2: Static-Controlled Weighing

Causality: Fine fluorinated powders are highly susceptible to static charge, which causes the powder to repel from the spatula and aerosolize into the user's breathing zone.

  • Place an anti-static ionizer fan inside the fume hood, aimed at the analytical balance.

  • Use a grounded, static-dissipative spatula (e.g., PTFE-coated or grounded stainless steel) to transfer the solid.

  • Weigh the compound into a pre-tared, sealable vial rather than an open weigh boat to minimize exposure during transit.

Phase 3: Solubilization & Transfer
  • Before introducing organic solvents (DMSO/DMF), change your outer gloves from Nitrile to Butyl rubber.

  • Add the solvent slowly down the side of the vial to prevent displacing trapped air, which can eject particulates.

  • Seal the vial with a PTFE-lined septum cap before removing it from the fume hood.

Spill Response & Disposal Plan

The National Research Council outlines strict guidelines for the management of hazardous chemical spills and waste[3].

Spill Response Methodology
  • For Solid Spills: Never dry sweep. Dry sweeping aerosolizes the toxic powder. Gently cover the spill with damp absorbent pads (using water or a low-volatility non-solvent). Carefully fold the pads inward and place them in a hazardous waste bag.

  • For Solvent Spills: Immediately deploy a compatible chemical spill kit utilizing a universal binder (e.g., activated carbon or amorphous silica). Do not use standard paper towels, as they do not suppress the vapor pressure of the carrier solvent.

Fluorinated Waste Disposal

Causality: Fluorinated compounds cannot be disposed of in standard organic waste streams without specific labeling. Upon incineration, the -CF3 group combusts to form highly toxic and corrosive hydrofluoric acid (HF) gas.

  • Action: Segregate all waste containing Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate. Clearly label the waste container with the chemical name and the specific hazard: "Contains Fluorinated Organics - Requires High-Temp Incineration with Caustic Scrubbers."[3].

Process Flow Visualization

Workflow Start Pre-Operation Check (Fume Hood & PPE) Weighing Weighing Solid (Anti-static tools) Start->Weighing Solubilization Solubilization in DMSO/DMF (Butyl Rubber Gloves) Weighing->Solubilization Spill Spill Detected? Solubilization->Spill Monitor SpillSolid Solid Spill Protocol (Damp wipe, no sweeping) Spill->SpillSolid Yes (Powder) SpillSolvent Solvent Spill Protocol (Universal binder) Spill->SpillSolvent Yes (Solution) Success Operation Complete (Decontaminate & Doff) Spill->Success No Waste Fluorinated Waste Disposal (High-Temp Incineration) SpillSolid->Waste SpillSolvent->Waste Success->Waste Dispose Consumables

Operational workflow and spill response pathways for handling fluorinated nicotinate derivatives.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: nationalacademies.org URL: [Link]

  • Title: Identifying and Evaluating Hazards in Research Laboratories Source: acs.org URL: [Link]

  • Title: ACS's Hazard Assessment in Research Laboratories website: An important safety culture tool Source: acs.org URL: [Link]

Sources

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